Rinzimetostat
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2369769-29-7 |
|---|---|
Fórmula molecular |
C26H25FN6O |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C26H25FN6O/c1-16-10-17(14-32(2)3)4-5-19(16)22-13-30-26(33-15-18(11-28)31-25(22)33)29-12-21-20-8-9-34-24(20)7-6-23(21)27/h4-7,10,13,15H,8-9,12,14H2,1-3H3,(H,29,30) |
Clave InChI |
FLCIOLFIDGTRCI-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Rinzimetostat's Mechanism of Action in Prostate Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rinzimetostat (formerly ORIC-944 or Mevrometostat) is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It targets the Embryonic Ectoderm Development (EED) subunit, a core component of the PRC2 complex, thereby inhibiting the enzymatic activity of Enhancer of Zeste Homolog 2 (EZH2). In prostate cancer, EZH2 is a key oncogenic driver, contributing to disease progression and therapeutic resistance through both canonical and non-canonical mechanisms. This guide provides a comprehensive technical overview of this compound's mechanism of action in prostate cancer, detailing its effects on critical signaling pathways, summarizing key preclinical and clinical data, and providing cited experimental methodologies.
Introduction: The Role of EZH2 in Prostate Cancer
EZH2 is the catalytic subunit of PRC2, a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[1] This epigenetic modification leads to chromatin condensation and transcriptional repression of target genes, many of which are tumor suppressors.[1][2] In prostate cancer, EZH2 is frequently overexpressed, and its elevated activity is associated with advanced disease, metastasis, and the development of castration-resistant prostate cancer (CRPC).[1][3]
EZH2's role in prostate cancer is multifaceted, extending beyond its canonical PRC2-dependent gene silencing function. Emerging evidence highlights a non-canonical, PRC2-independent role where EZH2 can act as a transcriptional co-activator for key oncogenic transcription factors, most notably the Androgen Receptor (AR).[3][4][5] This dual functionality makes EZH2 a compelling therapeutic target in prostate cancer.
This compound: A Second-Generation PRC2 Inhibitor
This compound is a second-generation PRC2 inhibitor that allosterically binds to the EED subunit.[6][7] This binding prevents the interaction of EED with H3K27me3, which is required for the full catalytic activity and processivity of the PRC2 complex. By targeting EED, this compound effectively inhibits the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels.[8][9] This mechanism offers potential advantages over first-generation EZH2 inhibitors that target the catalytic SET domain, including activity against certain resistance mutations.
Mechanism of Action in Prostate Cancer
This compound exerts its anti-tumor effects in prostate cancer through two primary mechanisms: the inhibition of canonical PRC2-mediated gene silencing and the disruption of non-canonical EZH2-driven transcriptional activation.
Canonical Mechanism: Reactivation of Tumor Suppressor Genes
By inhibiting EZH2's methyltransferase activity, this compound decreases global H3K27me3 levels.[8][9] This leads to the derepression of PRC2 target genes, including tumor suppressors that are frequently silenced in prostate cancer. The reactivation of these genes can induce cell cycle arrest, apoptosis, and inhibit cancer cell proliferation and invasion.[1][10]
Signaling Pathway: Canonical PRC2 Inhibition by this compound
Caption: Canonical PRC2 inhibition by this compound.
Non-Canonical Mechanism: Disruption of Androgen Receptor (AR) Co-activation
In CRPC, EZH2 can function independently of the PRC2 complex to co-activate the AR, a key driver of prostate cancer growth and survival.[4][5] This non-canonical function is often dependent on the phosphorylation of EZH2 at Serine 21 and requires an intact methyltransferase domain, even though it does not involve H3K27 trimethylation.[4][5] EZH2 can directly interact with the AR and enhance its transcriptional activity, promoting the expression of AR target genes that drive cell proliferation. This compound, by inhibiting the PRC2 complex and potentially altering EZH2's conformation and interactions, can disrupt this co-activation function, thereby suppressing AR signaling.
Signaling Pathway: Non-Canonical EZH2-AR Co-activation and its Inhibition
Caption: Inhibition of non-canonical EZH2-AR co-activation.
Preclinical and Clinical Data
Preclinical Efficacy
-
In Vitro Studies: this compound has demonstrated potent anti-proliferative activity in various prostate cancer cell lines, including those that are androgen-sensitive (LNCaP), castration-resistant (22Rv1), and AR-negative (PC-3).[6][9]
-
In Vivo Xenograft Models: In mouse xenograft models of prostate cancer, this compound has shown significant single-agent tumor growth inhibition.[6][8] It effectively reduces intratumoral H3K27me3 levels, confirming on-target activity.[9][11]
-
Combination Therapy: Preclinical studies have highlighted the synergistic effects of this compound when combined with androgen receptor pathway inhibitors (ARPIs) such as enzalutamide (B1683756) and abiraterone (B193195).[6] This combination has been shown to delay the development of resistance to ARPIs.[1]
Table 1: Preclinical Activity of this compound (ORIC-944) and other EZH2 inhibitors in Prostate Cancer Models
| Compound | Model System | Endpoint | Result | Reference |
| This compound (ORIC-944) | 22Rv1 Xenograft | Tumor Growth Inhibition | 86% TGI at 200 mg/kg QD | [11] |
| This compound (ORIC-944) | LNCaP, 22Rv1, PC-3 cells | Cell Viability (IC50) | Potent inhibition (specific values not publicly detailed) | [6][9] |
| This compound (ORIC-944) + Darolutamide | 22Rv1 Xenograft (castrated) | Progression-Free Survival | Significantly improved PFS vs. either agent alone | [12] |
| This compound (ORIC-944) + Darolutamide | LNCaP Xenograft (intact) | Progression-Free Survival | Significantly improved PFS vs. either agent alone | [12] |
| Tazemetostat | LNCaP-abl cells | Cell Viability (IC50) | ~1 µM (6 days) | |
| GSK126 | CWR22Rv1 Xenograft | Tumor Growth | Significant inhibition vs. vehicle | [13] |
Clinical Development
This compound (as Mevrometostat) is currently being evaluated in clinical trials for patients with metastatic castration-resistant prostate cancer (mCRPC).
-
Phase 1b/2 Study (NCT03460977): This study is evaluating Mevrometostat in combination with enzalutamide in patients with mCRPC who have progressed after prior abiraterone therapy.
-
Radiographic Progression-Free Survival (rPFS): The combination of Mevrometostat (1250 mg BID) and enzalutamide resulted in a median rPFS of 14.3 months compared to 6.2 months for enzalutamide alone.[14]
-
Objective Response Rate (ORR): The ORR was 26.7% for the combination therapy versus 14.3% for enzalutamide monotherapy in patients with measurable disease.[14]
-
-
Phase 3 MEVPRO-1 Study (NCT06551324): This trial is comparing Mevrometostat plus enzalutamide to physician's choice of enzalutamide or docetaxel (B913) in mCRPC patients previously treated with abiraterone.[15]
-
Phase 3 MEVPRO-2 Study (NCT06629779): This study is evaluating Mevrometostat in combination with enzalutamide in ARPI-naïve mCRPC patients.[16]
Table 2: Key Clinical Trial Data for Mevrometostat (this compound) in mCRPC
| Trial ID | Phase | Treatment Arms | Patient Population | Primary Endpoint(s) | Key Reported Outcomes | Reference |
| NCT03460977 | 1b/2 | Mevrometostat + Enzalutamide vs. Enzalutamide alone | mCRPC progressed on abiraterone | rPFS, Safety | Median rPFS: 14.3 mos (combo) vs. 6.2 mos (enza); ORR: 26.7% (combo) vs. 14.3% (enza) | [14] |
| MEVPRO-1 (NCT06551324) | 3 | Mevrometostat + Enzalutamide vs. Enzalutamide or Docetaxel | mCRPC progressed on abiraterone | rPFS, OS | Ongoing | [15] |
| MEVPRO-2 (NCT06629779) | 3 | Mevrometostat + Enzalutamide vs. Placebo + Enzalutamide | ARPI-naïve mCRPC | rPFS | Ongoing | [16] |
Experimental Protocols
Cell Viability Assay (MTT/CellTiter-Glo)
This protocol is a generalized procedure for assessing the effect of this compound on the viability of prostate cancer cells.
Experimental Workflow: Cell Viability Assay
Caption: Generalized workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC-3) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[17]
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified duration (e.g., 72 hours for short-term assays, or up to 14 days for long-term colony formation assays, with media and compound replenished as needed).[18]
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells. The crystals are then solubilized, and absorbance is measured.[17][19]
-
CellTiter-Glo® Luminescent Cell Viability Assay: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated control wells, and IC50 values are calculated using non-linear regression analysis.[7]
Western Blotting for H3K27me3 and EZH2
This protocol outlines the general steps for detecting changes in H3K27me3 and EZH2 protein levels following this compound treatment.
Experimental Workflow: Western Blotting
Caption: Generalized workflow for Western blotting.
Methodology:
-
Protein Extraction: Cells are treated with this compound for a specified time, then lysed using an appropriate buffer (e.g., RIPA buffer). For histone analysis, a histone extraction protocol may be used.[2]
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).[2]
-
SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.[2]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.[2]
-
The membrane is incubated with primary antibodies specific for H3K27me3, EZH2, and a loading control (e.g., total Histone H3 or β-actin).[2]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a prostate cancer xenograft model.
Experimental Workflow: Xenograft Study
Caption: Generalized workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: Prostate cancer cells (e.g., 22Rv1) are implanted subcutaneously into immunocompromised mice (e.g., SCID or nude mice).[20]
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment groups (e.g., vehicle control, this compound alone, ARPI alone, combination).
-
Drug Administration: this compound is typically administered orally (p.o.) once or twice daily at specified doses. ARPIs are administered according to established protocols.[20]
-
Efficacy Assessment: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor growth inhibition (TGI) is calculated at the end of the study.[11]
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of target engagement, such as immunohistochemistry (IHC) for H3K27me3 levels.[11]
Conclusion
This compound represents a promising therapeutic agent for the treatment of prostate cancer, with a dual mechanism of action that addresses both the canonical and non-canonical oncogenic functions of EZH2. By reactivating tumor suppressor genes and disrupting AR signaling, this compound has demonstrated significant preclinical efficacy, both as a single agent and in combination with ARPIs. Ongoing clinical trials will further elucidate its therapeutic potential in improving outcomes for patients with advanced prostate cancer. This in-depth technical guide provides a foundational understanding of this compound's mechanism of action, supported by key data and experimental methodologies, to inform further research and development in this critical area of oncology.
References
- 1. ORIC® Pharmaceuticals Presented Preclinical Data at the EORTC-NCI-AACR International Conference on Molecular Targets and Cancer Therapeutics Supporting Best-in-Class Potential of ORIC-944 to Treat Patients With Prostate Cancer and Other Solid Tumors | ORIC Pharmaceuticals, Inc. [oricpharma.gcs-web.com]
- 2. benchchem.com [benchchem.com]
- 3. Lineage-specific canonical and non-canonical activity of EZH2 in advanced prostate cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lineage-specific canonical and non-canonical activity of EZH2 in advanced prostate cancer subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-canonical functions of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. oricpharma.com [oricpharma.com]
- 10. ORIC® Pharmaceuticals Presented Preclinical Data at the EORTC-NCI-AACR International Conference on Molecular Targets and Cancer Therapeutics Supporting Best-in-Class Potential of ORIC-944 to Treat Patients With Prostate Cancer and Other Solid Tumors | ORIC Pharmaceuticals, Inc. [oricpharma.gcs-web.com]
- 11. oricpharma.com [oricpharma.com]
- 12. oricpharma.com [oricpharma.com]
- 13. oricpharma.com [oricpharma.com]
- 14. onclive.com [onclive.com]
- 15. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. A Phase I Study of Abiraterone Acetate Combined with BEZ235, a Dual PI3K/mTOR Inhibitor, in Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Rinzimetostat (ORIC-944): A Technical Guide to its PRC2 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rinzimetostat (also known as ORIC-944) is a potent, selective, and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). Unlike first-generation PRC2 inhibitors that target the catalytic subunit EZH2, this compound functions as an allosteric inhibitor by binding to the Embryonic Ectoderm Development (EED) subunit. This unique mechanism of action leads to the disruption of PRC2's methyltransferase activity, resulting in decreased trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) and subsequent modulation of gene expression. This technical guide provides an in-depth overview of the this compound PRC2 inhibition pathway, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to PRC2 and its Role in Cancer
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining cellular identity and proper development. The core components of the PRC2 complex are EZH1 or EZH2 (Enhancer of Zeste Homolog 1/2), SUZ12 (Suppressor of Zeste 12), and EED (Embryonic Ectoderm Development). EZH2 is the catalytic subunit responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3). H3K27me3 is a repressive epigenetic mark that leads to chromatin compaction and transcriptional silencing of target genes.
Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers, including lymphomas and prostate cancer. The resulting aberrant gene silencing can drive oncogenesis by repressing tumor suppressor genes. Therefore, inhibition of PRC2 has emerged as a promising therapeutic strategy in oncology.
This compound: Mechanism of Allosteric PRC2 Inhibition
This compound represents a next-generation approach to PRC2 inhibition by targeting the EED subunit. EED contains a binding pocket that recognizes H3K27me3, a process that allosterically activates the catalytic activity of EZH2. This compound binds to this H3K27me3-binding pocket on EED, preventing the interaction that is crucial for PRC2's full enzymatic function. This allosteric inhibition disrupts the positive feedback loop of PRC2 activity, leading to a global reduction in H3K27me3 levels and the reactivation of PRC2 target genes.
// Pathway connections EZH2 -> H3K27 [label="Methylation", dir=forward]; H3K27 -> H3K27me3 [label="Trimethylation", dir=forward]; H3K27me3 -> Gene_Silencing [label="Leads to", dir=forward]; EED -> EZH2 [label="Allosteric Activation\n(via H3K27me3 binding)", style=dashed, dir=forward];
// Inhibition pathway this compound -> EED [label="Binds to H3K27me3 pocket\n& Allosterically Inhibits", color="#EA4335", dir=forward]; EED -> EZH2 [style=invis]; // for layout this compound -> EZH2 [style=invis]; // for layout
// Downstream effect of inhibition edge [color="#34A853"]; this compound -> H3K27me3 [label="Reduces Levels", style=dashed, dir=forward]; H3K27me3 -> Gene_Activation [label="Inhibition leads to", style=dashed, dir=forward]; }
Caption: A typical experimental workflow for the preclinical and clinical evaluation of this compound.
Conclusion
This compound (ORIC-944) is a promising, next-generation PRC2 inhibitor with a distinct allosteric mechanism of action targeting the EED subunit. Its potent biochemical and cellular activity, coupled with encouraging preliminary clinical data in metastatic castration-resistant prostate cancer, highlights its potential as a valuable therapeutic agent. The detailed understanding of its inhibition pathway and the methodologies for its evaluation provide a solid foundation for further research and development in the field of epigenetic cancer therapy.
Rinzimetostat's Impact on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rinzimetostat (Tazemetostat), a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase, has emerged as a significant therapeutic agent in oncology. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its effect on histone methylation. We present a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and epigenetic research.
Introduction: The Role of EZH2 in Epigenetic Regulation
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key player in epigenetic regulation.[1] The PRC2 complex, which also includes core components such as EED and SUZ12, is responsible for the mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 27 (H3K27).[2][3] The trimethylated form, H3K27me3, is a well-established repressive mark that leads to chromatin compaction and transcriptional silencing of target genes.[4] This process is crucial for normal development and cell differentiation.[1]
In numerous cancers, including various lymphomas and solid tumors, EZH2 is hyperactivated due to mutations or overexpression.[5] This aberrant activity leads to increased global H3K27me3 levels, resulting in the silencing of tumor suppressor genes and the promotion of cell proliferation and survival.[6] Consequently, EZH2 has become a prime target for therapeutic intervention.
Mechanism of Action of this compound
This compound is an orally bioavailable, small-molecule inhibitor that specifically targets EZH2.[7] It functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, binding to the SAM-binding pocket of EZH2 and thereby blocking its methyltransferase activity.[6][7] This inhibition is highly selective for EZH2 over other histone methyltransferases.[7] By preventing the methylation of H3K27, this compound leads to a global reduction in H3K27me3 levels.[8] This, in turn, results in the derepression of PRC2 target genes, including tumor suppressor genes, which can lead to cell cycle arrest and apoptosis in cancer cells.[5][8] this compound has demonstrated activity against both wild-type and certain mutant forms of EZH2.[1]
Quantitative Data on this compound's Activity
The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key data points regarding its inhibitory concentration and its effect on H3K27 methylation in various cancer cell lines.
Table 1: Inhibitory Potency of this compound against EZH2
| Parameter | EZH2 Status | Value | Reference(s) |
| IC50 | Wild-Type & Mutant | 2-38 nM | [7] |
| Methylation IC50 | Wild-Type & Mutant DLBCL | 2-90 nM | [7] |
| IC50 | EZH2 Wild-Type (in vitro) | 1.01 nM | [9] |
| IC50 | EZH2 Wild-Type (in vitro) | 0.94 nM | [9] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the EZH2 enzyme activity.
Table 2: Anti-proliferative Activity of this compound in DLBCL Cell Lines
| Cell Line Type | Assay Duration | IC50 Range | Reference(s) |
| EZH2 Wild-Type | 11 days | Varies | [10] |
| EZH2 Mutant | 11 days | Orders of magnitude lower than WT | [10] |
DLBCL: Diffuse Large B-cell Lymphoma. The anti-proliferative IC50 indicates the concentration of this compound that inhibits cell growth by 50%.
Detailed Experimental Protocols
To assess the impact of this compound on histone methylation, two primary experimental techniques are commonly employed: Western Blotting to measure global changes in H3K27me3 levels, and Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) or sequencing (ChIP-seq) to analyze locus-specific changes in H3K27me3.
Western Blot Analysis of Global H3K27me3 Levels
This protocol outlines the steps to determine the overall change in H3K27me3 levels in cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture cancer cells of interest to approximately 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
2. Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
For specific histone analysis, perform an acid extraction.[6] Resuspend the cell pellet in a hypotonic lysis buffer, pellet the nuclei, and then resuspend the nuclear pellet in 0.2 M sulfuric acid overnight at 4°C.[6]
-
Centrifuge to pellet histones, wash with ice-cold acetone, and resuspend in sterile water.[6]
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a standard protein assay such as BCA or Bradford.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and load 15-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel.[6]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[6]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.[6]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.[6]
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[6]
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the H3K27me3 signal to the total Histone H3 signal.[6]
Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K27me3 Analysis
This protocol details the procedure to identify the specific genomic regions where H3K27me3 levels are altered by this compound.
1. Cross-linking and Cell Lysis:
-
Treat cultured cells with this compound as described above.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.[12]
-
Quench the reaction with glycine.[13]
-
Harvest the cells, wash with ice-cold PBS, and lyse the cells to release the nuclei.
2. Chromatin Fragmentation:
-
Resuspend the nuclear pellet in a suitable buffer and sonicate the chromatin to shear the DNA into fragments of approximately 200-1000 bp.[13] The sonication conditions should be optimized for the specific cell type and equipment.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the soluble chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K27me3 or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein, respectively.[14]
-
Purify the DNA using a standard DNA purification kit.
6. Analysis by qPCR or Sequencing:
-
For ChIP-qPCR, use primers specific to the promoter regions of target genes to quantify the enrichment of H3K27me3.
-
For ChIP-seq, prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify genome-wide changes in H3K27me3 occupancy.
Conclusion
This compound represents a targeted therapeutic strategy that leverages a deep understanding of epigenetic dysregulation in cancer. Its specific inhibition of EZH2 and the subsequent reduction in H3K27me3 levels provide a clear mechanism for the re-expression of tumor suppressor genes. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers to further investigate the effects of this compound and other EZH2 inhibitors. Continued research in this area will undoubtedly refine our understanding of epigenetic therapies and expand their clinical applications.
References
- 1. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Advancements of PRC2 in Cancer Therapy: A Narrative Review [mdpi.com]
- 4. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News - EZH2 wild-type - LARVOL VERI [veri.larvol.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. origene.com [origene.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Rinzimetostat (ORIC-944): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rinzimetostat (ORIC-944) is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It targets the Embryonic Ectoderm Development (EED) subunit, offering a distinct mechanism from first-generation EZH2 inhibitors. Preclinical and clinical data suggest this compound has a best-in-class profile, including high potency, favorable pharmacokinetic properties, and a promising safety profile. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, with a focus on its development for the treatment of prostate cancer.
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including prostate cancer, where it is associated with disease progression and poor prognosis.[1] this compound (ORIC-944) was developed as a second-generation PRC2 inhibitor that allosterically inhibits the complex by binding to the EED subunit.[2][3] This approach was designed to overcome the limitations of first-generation EZH2 inhibitors, such as poor drug-like properties and the potential for resistance.[3]
Discovery and Synthesis
The discovery of this compound was the result of a structure-based drug design campaign aimed at identifying a potent and selective EED inhibitor with superior pharmaceutical properties.[2] Key optimization criteria included metabolic stability and solubility.[2]
Chemical Structure
The chemical structure of this compound (ORIC-944) is:
IUPAC Name: 8-(4-((dimethylamino)methyl)-2-methylphenyl)-5-(((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)amino)imidazo[1,2-c]pyrimidine-2-carbonitrile
Synthesis of this compound (ORIC-944)
While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in full, the synthesis of related imidazo[1,2-c]pyrimidine (B1242154) derivatives typically involves a multi-step process. Based on the structure of this compound and general synthetic strategies for this class of compounds, a plausible synthetic route is outlined below. This proposed synthesis is for illustrative purposes and would require optimization.
Experimental Workflow: Proposed Synthesis of this compound
Caption: A high-level proposed synthetic workflow for this compound.
Step 1: Synthesis of the Imidazo[1,2-c]pyrimidine Core The synthesis of the core structure likely begins with the condensation of a substituted aminopyrimidine with a halo-α-ketoester, followed by cyclization to form the imidazo[1,2-c]pyrimidine ring system. Subsequent functional group manipulations would be performed to install the nitrile group at the 2-position and a halogen at the 5- or 8-position for later coupling reactions.
Step 2: Suzuki Coupling The halogenated imidazo[1,2-c]pyrimidine core would then undergo a Suzuki coupling reaction with a suitably substituted phenylboronic acid derivative (e.g., (4-((dimethylamino)methyl)-2-methylphenyl)boronic acid). This step would be catalyzed by a palladium catalyst in the presence of a base.
Step 3: Nucleophilic Aromatic Substitution The final key step would involve a nucleophilic aromatic substitution reaction between the product of the Suzuki coupling and (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine. This reaction would likely be carried out in the presence of a base in a suitable solvent to afford this compound.
Purification: The final product would be purified by standard chromatographic techniques, such as column chromatography or preparative HPLC, and its structure confirmed by NMR, mass spectrometry, and elemental analysis.
Mechanism of Action
This compound functions as an allosteric inhibitor of the PRC2 complex.[2] It binds to the EED subunit, which is essential for the catalytic activity of EZH2, the methyltransferase component of the complex.[1] By binding to EED, this compound prevents the interaction of PRC2 with its substrate, histone H3, thereby inhibiting the trimethylation of H3K27.[1] This leads to the reactivation of PRC2 target genes that are involved in cellular differentiation and tumor suppression.
Signaling Pathway: PRC2 and AR Signaling in Prostate Cancer
Caption: this compound inhibits PRC2, leading to decreased H3K27me3.
Preclinical Data
A summary of the key preclinical data for this compound is presented in the tables below.
In Vitro Potency and Selectivity
| Parameter | Value | Assay Description |
| EED Binding EC50 | 106 pM | Inhibition of recombinant EED binding to biotinylated H3K27me3 peptide. |
| Biochemical PRC2 EC50 | 16.7 nM | PRC2 complex hotspot methyltransferase assay monitoring the transfer of tritiated methyl groups from SAM to core histone proteins. |
| Cell-based H3K27me3 IC50 | 26.6 nM | ELISA-based assay in Pfeiffer cells. |
Pharmacokinetic Properties
| Parameter | Species | Value |
| Oral Bioavailability | Mouse | 64%[4] |
| Clinical Half-life | Human | ~20 hours[2] |
In Vivo Efficacy in Prostate Cancer Xenograft Models
| Model | Treatment | Outcome |
| 22Rv1 (castrated mice) | This compound (30, 100, 200 mg/kg, PO, QD) | Significant tumor regression at all doses.[5] |
| 22Rv1 (castrated mice) | This compound (30 mg/kg, PO, QD) | Strong single-agent activity, comparable to enzalutamide.[5] |
| LNCaP (intact mice) | This compound + Darolutamide | Synergistic tumor growth inhibition.[6] |
Experimental Protocols
PRC2 Complex Hotspot Methyltransferase Assay (Radioisotope Filter-Binding Assay)
This assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate by the PRC2 complex.
Materials:
-
Recombinant PRC2 complex (EZH2/EED/SUZ12)
-
Core histone proteins (substrate)
-
[3H]-SAM (tritiated methyl donor)
-
This compound or control compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Stop solution (e.g., 0.5 M phosphoric acid)
-
Filter plates (e.g., glass fiber)
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the PRC2 complex, core histone substrate, and the test compound.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate and wash with a suitable buffer to remove unincorporated [3H]-SAM.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition of PRC2 activity for each compound concentration and determine the EC50 value.
Cell-based H3K27me3 ELISA
This assay measures the levels of H3K27me3 in cells treated with this compound.
Materials:
-
Pfeiffer cells (or other relevant cell line)
-
Cell culture medium and reagents
-
This compound or control compounds
-
Lysis buffer
-
H3K27me3 ELISA kit (containing capture and detection antibodies, standards, and substrate)
Procedure:
-
Seed Pfeiffer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 96 hours).
-
Lyse the cells and prepare cell lysates.
-
Perform the H3K27me3 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding cell lysates and standards.
-
Incubating with a detection antibody specific for H3K27me3.
-
Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to generate a colorimetric or chemiluminescent signal.
-
-
Measure the signal using a plate reader.
-
Generate a standard curve and determine the concentration of H3K27me3 in each sample.
-
Calculate the percent inhibition of H3K27me3 for each compound concentration and determine the IC50 value.
In Vivo Prostate Cancer Xenograft Study
This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of this compound.
Materials:
-
22Rv1 prostate cancer cells
-
Immunocompromised mice (e.g., male nude mice)
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture 22Rv1 cells under standard conditions.
-
Harvest the cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flanks of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
For studies in a castration-resistant model, mice may be surgically castrated prior to tumor cell implantation or when tumors reach a certain size.[1]
-
Administer this compound (e.g., 30, 100, or 200 mg/kg) or vehicle control daily by oral gavage.
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., H3K27me3 levels by IHC or western blot).
Experimental Workflow: In Vivo Xenograft Study
Caption: A typical workflow for an in vivo prostate cancer xenograft study.
Conclusion
This compound (ORIC-944) is a promising second-generation PRC2 inhibitor with a best-in-class preclinical profile. Its potent and selective allosteric inhibition of the EED subunit of PRC2 offers a novel therapeutic strategy for cancers with PRC2 dysregulation. The robust preclinical data, particularly in prostate cancer models, and the favorable pharmacokinetic and safety profile observed in early clinical studies, support its continued development as a monotherapy and in combination with other targeted agents. The detailed experimental protocols provided in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this compound.
References
Pharmacokinetics and pharmacodynamics of Rinzimetostat
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Rinzimetostat (ORIC-944)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as ORIC-944) is a second-generation, orally bioavailable, allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) currently under clinical investigation for the treatment of metastatic prostate cancer. Unlike first-generation PRC2 inhibitors that target the catalytic EZH2 subunit, this compound selectively targets the Embryonic Ectoderm Development (EED) subunit. This distinct mechanism of action offers the potential for a more complete and durable inhibition of PRC2 activity. Preclinical models have demonstrated robust anti-tumor efficacy, and early clinical data from the ongoing Phase 1b trial (NCT05413421) indicate a favorable pharmacokinetic profile, including a half-life of approximately 20 hours that supports once-daily dosing, along with promising pharmacodynamic activity. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data, mechanism of action, and key experimental methodologies for this compound.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the PRC2 complex, a crucial epigenetic regulator responsible for methylating Histone H3 at Lysine 27 (H3K27), leading to transcriptional repression.[1][2] Dysregulation of PRC2 activity is a known driver in various malignancies, including prostate cancer.[1]
Key features of this compound's mechanism include:
-
Allosteric Inhibition: It binds to the EED subunit of the PRC2 complex, not the EZH2 catalytic subunit.[3][4] EED's interaction with H3K27me3 is essential for the full histone methyltransferase activity of PRC2.[1]
-
Second-Generation Properties: Developed to overcome limitations of first-generation EZH2 inhibitors, this compound is reported to have superior potency, a cleaner CYP profile, and avoids the CYP auto-induction observed with some earlier compounds.[5][6]
-
Comprehensive Target Inhibition: By targeting EED, this compound can inhibit the PRC2 complex regardless of potential EZH2 resistance mutations and may also address compensatory mechanisms involving the EZH1 paralog.[1]
The inhibition of the PRC2 complex by this compound leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes, ultimately reducing cancer cell proliferation and promoting apoptosis.[1][2]
Pharmacokinetics (PK)
Preliminary pharmacokinetic data for this compound have been disclosed from its Phase 1b clinical trial (NCT05413421). The data support a favorable profile for a once-daily oral therapeutic.
Summary of Clinical Pharmacokinetic Parameters
The most significant publicly available PK parameter is the plasma half-life. Data from the single-agent dose-escalation part of the Phase 1b study show a consistent half-life across multiple dose levels.[7]
| Parameter | Dose Level (Once Daily) | Value | Source |
| Estimated Half-life (t½) | 100 mg | ~17 hours | [7] |
| 200 mg | ~19 hours | [7] | |
| 400 mg | ~18 hours | [7] | |
| 600 mg | ~26 hours | [7] | |
| Overall Clinical Half-life | Multiple | ~20 hours | [4][8] |
| Dosing Frequency Support | N/A | Once Daily (QD) | [7][9] |
| CYP Auto-induction | N/A | No signs observed | [5][7] |
Note: Detailed human PK parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution have not been publicly disclosed as of December 2025.
Preclinical PK Profile
Preclinical studies in mice highlighted good oral bioavailability and a suitable half-life for in vivo efficacy studies.[7]
| Parameter | Value | Species |
| Oral Bioavailability | 64% | Mouse |
| Half-life (t½) | 3-5 hr (PO) | Mouse |
| Thermodynamic Solubility | 11.7 mg/mL | N/A |
Experimental Protocol: Clinical PK Assessment
The clinical pharmacokinetic profile of this compound is being evaluated in the Phase 1b trial NCT05413421.[3][4][10]
Pharmacodynamics (PD)
Pharmacodynamic assessments confirm that this compound effectively engages its target and elicits biological and clinical responses.
Target Engagement and Biomarker Modulation
Preclinical studies in xenograft models of diffuse large B-cell lymphoma (DLBCL) and prostate cancer demonstrated robust, dose-dependent target engagement.[1][2][6]
-
H3K27me3 Reduction: Administration of this compound leads to a strong depletion of the H3K27me3 epigenetic mark in tumor tissue.[1][6] This serves as a primary biomarker of PRC2 inhibition.
-
Gene Expression Changes: The reduction in H3K27me3 is associated with the reactivation of PRC2 target genes, which contributes to the anti-tumor effect.[11]
Clinical Pharmacodynamic Activity
In the Phase 1b trial (NCT05413421) in patients with metastatic castration-resistant prostate cancer (mCRPC), the primary clinical PD endpoint is the Prostate-Specific Antigen (PSA) response rate.
| Parameter | Dose Level (this compound QD) | Combination Agent | Value | Data Cutoff |
| PSA50 Response Rate | 400-1200 mg | Apalutamide or Darolutamide | 55% (11/20 patients) | Sep 22, 2025[12] |
| Confirmed PSA50 Rate | 400-1200 mg | Apalutamide or Darolutamide | 40% (8/20 patients) | Sep 22, 2025[12] |
| PSA90 Response Rate | 400-1200 mg | Apalutamide or Darolutamide | 20% (4/20 patients, all confirmed) | Sep 22, 2025[12] |
| ctDNA >50% Reduction | 400-1200 mg | Apalutamide or Darolutamide | 76% (13/17 patients) | Sep 22, 2025[12] |
| ctDNA Clearance | 400-1200 mg | Apalutamide or Darolutamide | 59% (10/17 patients) | Sep 22, 2025[12] |
Experimental Protocol: Preclinical In Vivo PD Assessment
The following workflow outlines a typical preclinical experiment to assess the pharmacodynamics of this compound in a xenograft model.
Exposure-Response Relationship
The relationship between this compound exposure (pharmacokinetics) and its biological and clinical effects (pharmacodynamics) is a key aspect of its clinical development.
Early clinical data indicate that increasing doses lead to higher plasma exposure.[7] This exposure drives target engagement, resulting in dose-dependent anti-tumor activity observed preclinically and clinical responses (PSA reduction) in patients.[6][12] The safety profile is described as generally well-tolerated, with most treatment-related adverse events being Grade 1 or 2, suggesting a favorable therapeutic window.[12][13]
Conclusion
This compound is a promising, second-generation PRC2 inhibitor with a distinct, allosteric mechanism of action targeting the EED subunit. Its pharmacokinetic profile, characterized by a half-life of approximately 20 hours, is suitable for once-daily oral administration. Pharmacodynamic data from both preclinical and clinical settings confirm robust target engagement and meaningful anti-tumor activity. The ongoing clinical development in prostate cancer will further elucidate its exposure-response relationships and establish the optimal therapeutic dose and patient populations that will benefit most from this novel epigenetic modulator.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ORIC® Pharmaceuticals Announces Potentially Best-In-Class Preliminary Efficacy and Safety Data from Ongoing Phase 1b Trial of ORIC-944 in Combination with AR Inhibitors for the Treatment of Patients with mCRPC - BioSpace [biospace.com]
- 5. ORIC® Pharmaceuticals Provides Early Phase 1b Combination Data for ORIC-944, Operational Highlights for 2024, and Anticipated Upcoming Milestones | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]
- 6. oricpharma.com [oricpharma.com]
- 7. oricpharma.com [oricpharma.com]
- 8. oricpharma.com [oricpharma.com]
- 9. oricpharma.com [oricpharma.com]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 13. urologytimes.com [urologytimes.com]
Rinzimetostat: An In-Depth Technical Guide to its In Vitro Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rinzimetostat, also known as ORIC-944 and MRTX-2219, is a potent and selective, orally bioavailable, allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). Unlike first-generation EZH2 inhibitors that target the catalytic subunit of PRC2, this compound binds to the Embryonic Ectoderm Development (EED) subunit. This distinct mechanism of action leads to the disruption of the PRC2 complex and subsequent inhibition of its histone methyltransferase activity, specifically preventing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). The abrogation of this key repressive epigenetic mark results in the reactivation of tumor suppressor genes and has shown promise in preclinical models of various cancers, particularly prostate cancer. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound in cancer cell lines, detailed experimental protocols, and a visualization of its mechanism of action.
Quantitative In Vitro Efficacy of this compound
The in vitro potency of this compound has been evaluated in a panel of human cancer cell lines, with a notable focus on prostate cancer. The following table summarizes the half-maximal effective concentration (EC50) values of this compound in comparison to other PRC2 inhibitors.
| Cell Line | Cancer Type | This compound (ORIC-944) EC50 (nM) |
| CWR22PC | Prostate Cancer | 10 |
| LNCaP | Prostate Cancer | 34 |
| 22Rv1 | Prostate Cancer | 215 |
| PC3 | Prostate Cancer | >10,000 |
Mechanism of Action: Allosteric Inhibition of PRC2
This compound exerts its anti-cancer effects by targeting the EED subunit of the PRC2 complex. The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is a key epigenetic regulator that catalyzes the trimethylation of H3K27. This H3K27me3 mark is a signal for gene silencing.
The binding of existing H3K27me3 to a specific aromatic cage on the EED subunit allosterically activates the catalytic EZH2 subunit, promoting the further methylation of H3K27 on neighboring histones and the propagation of the repressive chromatin state. This compound competitively binds to this H3K27me3-binding pocket on EED, thereby preventing the allosteric activation of PRC2. This leads to a global reduction in H3K27me3 levels, the reactivation of silenced tumor suppressor genes, and ultimately, the inhibition of cancer cell growth and proliferation.
Rinzimetostat in Preclinical Solid Tumor Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rinzimetostat (also known as CPI-1205) is an orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression. In a variety of solid tumors, EZH2 is overexpressed or mutated, contributing to cancer cell proliferation and survival. This technical guide summarizes the available preclinical data for this compound in solid tumor models, detailing its mechanism of action, efficacy in various cancer types, and the experimental protocols utilized in these studies.
Mechanism of Action
This compound selectively and reversibly inhibits both wild-type and mutated forms of EZH2. By blocking the catalytic activity of EZH2, this compound prevents the trimethylation of H3K27 (H3K27me3). This reduction in a key repressive histone mark leads to the derepression of tumor suppressor genes, ultimately altering gene expression patterns and inhibiting the proliferation of EZH2-dependent cancer cells.[1] Preclinical evidence also suggests that EZH2 inhibition can modulate the tumor microenvironment by influencing T-cell function, providing a rationale for combination with immunotherapies.
The signaling pathway downstream of EZH2 inhibition involves the reactivation of silenced tumor suppressor genes. In various cancers, EZH2 has been shown to interact with and be regulated by pathways such as AKT/STAT3 and Notch signaling, particularly in the context of cancer stem cells.
Caption: Simplified diagram of the EZH2 signaling pathway and the mechanism of action of this compound.
Preclinical Efficacy in Solid Tumors
Preclinical studies have demonstrated the anti-proliferative effects of this compound in various solid tumor models, most notably in prostate cancer.
Prostate Cancer
In preclinical models of metastatic castration-resistant prostate cancer (mCRPC), EZH2 inhibition has been shown to restore androgen receptor (AR) expression and sensitize cancer cells to anti-androgen therapies.[1] Studies have indicated that this compound exhibits profound anti-proliferative effects in prostate cancer cell lines.[1] Furthermore, preclinical data has demonstrated synergistic cell growth inhibition when this compound is combined with novel AR signaling inhibitors.[2][3] This synergistic effect formed the basis for clinical trials investigating this compound in combination with enzalutamide (B1683756) or abiraterone.[1][2][3][4][5]
Table 1: Summary of Preclinical Data for this compound in Prostate Cancer Models
| Model System | Treatment | Key Findings | Reference |
| Prostate Cancer Cell Lines | This compound (CPI-1205) | Profound anti-proliferative effects. | [1] |
| Advanced Prostate Cancer Models | This compound (CPI-1205) | Restores androgen receptor expression and sensitivity to anti-androgen therapy. | [1][4][5] |
| Androgen Receptor Signaling (ARS) Dependent Prostate Cancer Models | This compound (CPI-1205) + Novel ARS Inhibitors | Synergistic cell growth inhibition. | [2][3] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound in solid tumors are often found within the supplementary materials of publications or in conference presentations. Below is a generalized workflow for assessing the efficacy of an EZH2 inhibitor like this compound in a xenograft model.
Caption: A generalized workflow for assessing the in vivo efficacy of this compound in a solid tumor xenograft model.
In Vitro Cell Proliferation Assays
-
Cell Lines: A panel of relevant solid tumor cell lines (e.g., prostate cancer lines like LNCaP, VCaP, 22Rv1).
-
Method: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as CellTiter-Glo® (Promega) or MTT.
-
Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Solid tumor cells are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically administered orally, once or twice daily. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: Tumor growth inhibition (TGI) is calculated. Tumors may be excised for pharmacodynamic analysis, such as measuring H3K27me3 levels by Western blot or immunohistochemistry to confirm target engagement.
Combination Therapies
The preclinical rationale for combining this compound with other agents is an active area of investigation. As mentioned, synergy has been observed with androgen receptor signaling inhibitors in prostate cancer models.[2][3] Additionally, the immunomodulatory effects of EZH2 inhibition have prompted preclinical and clinical exploration of combinations with immune checkpoint inhibitors, such as ipilimumab, in various solid tumors.[6]
Conclusion
Preclinical data, particularly in prostate cancer models, demonstrate that this compound has significant anti-proliferative activity and can synergize with other targeted agents. Its mechanism of action, involving the epigenetic reprogramming of cancer cells, provides a strong rationale for its investigation in a range of solid tumors. Further preclinical studies are needed to fully elucidate the spectrum of solid tumors sensitive to this compound and to identify optimal combination strategies. The ongoing clinical trials will be crucial in translating these promising preclinical findings into patient benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. asco.org [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Constellation Pharmaceuticals Announces Initiation of Phase Ib/II Study of CPI-1205 in Combination with Checkpoint Inhibitors - BioSpace [biospace.com]
Methodological & Application
Rinzimetostat (ORIC-944): In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rinzimetostat, also known as ORIC-944, is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] Unlike first-generation PRC2 inhibitors that target the catalytic subunit EZH2, this compound targets the Embryonic Ectoderm Development (EED) subunit.[2][3][4][5][6] This distinct mechanism of action offers potential advantages, including improved drug-like properties and the ability to overcome resistance mechanisms associated with EZH2 inhibitors.[4] Preclinical studies have demonstrated its efficacy in various cancer models, particularly in prostate cancer and lymphoma.[1][7][8] These application notes provide detailed protocols and quantitative data for the in vivo use of this compound in preclinical research settings.
Mechanism of Action: Targeting the PRC2-EED Subunit
The PRC2 complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[9][10][11] The core components of PRC2 include EZH2, SUZ12, and EED.[9][10] this compound binds to the EED subunit, allosterically inhibiting the methyltransferase activity of the PRC2 complex.[2][3] This leads to a reduction in global H3K27me3 levels, resulting in the de-repression of PRC2 target genes, which can include tumor suppressors, and subsequent inhibition of tumor growth.[1][9]
References
- 1. ORIC-944 (this compound) | PRC2 EED inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. oricpharma.com [oricpharma.com]
- 6. ORIC® Pharmaceuticals Presented Preclinical Data at the EORTC-NCI-AACR International Conference on Molecular Targets and Cancer Therapeutics Supporting Best-in-Class Potential of ORIC-944 to Treat Patients With Prostate Cancer and Other Solid Tumors - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. oricpharma.com [oricpharma.com]
- 9. Polycomb Repressor Complex 2 in Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRC2/EED-EZH2 Complex Is Up-Regulated in Breast Cancer Lymph Node Metastasis Compared to Primary Tumor and Correlates with Tumor Proliferation In Situ | PLOS One [journals.plos.org]
- 11. Pharmacological Advancements of PRC2 in Cancer Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of H3K27me3 Following Rinzimetostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rinzimetostat (AS-1763) is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. In several cancers, the dysregulation of EZH2 activity results in aberrant gene silencing, contributing to tumor progression. This compound, by inhibiting EZH2, leads to a global reduction in H3K27me3 levels, which can reactivate the expression of tumor suppressor genes.
These application notes provide a detailed protocol for performing Western blot analysis to quantify the reduction of H3K27me3 in cultured cells following treatment with this compound. This method is crucial for confirming the on-target activity of the drug and for dose-response and time-course studies.
Signaling Pathway of this compound Action
This compound targets the EZH2-mediated methylation pathway. As a key component of the PRC2 complex, EZH2 catalyzes the transfer of a methyl group to histone H3 at lysine 27. The resulting H3K27me3 mark is a critical signal for gene silencing. By inhibiting EZH2, this compound prevents this methylation, leading to a decrease in global H3K27me3 levels. This, in turn, can lead to the reactivation of previously silenced tumor suppressor genes, potentially inducing cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of this compound action on the EZH2 pathway.
Experimental Workflow for H3K27me3 Western Blot
The following diagram outlines the key steps for performing a Western blot to analyze H3K27me3 levels after treating cells with this compound. This workflow ensures a systematic approach from cell culture to data analysis.
Caption: Workflow for Western blot analysis of H3K27me3.
Quantitative Data Summary
Treatment with EZH2 inhibitors like this compound is expected to lead to a dose- and time-dependent reduction in H3K27me3 levels. The following table provides representative data for a potent EZH2 inhibitor, Tazemetostat (EPZ-6438), to illustrate the expected effects. Researchers should generate specific dose-response and time-course data for this compound in their cell line of interest.
| Treatment Group | Concentration (nM) | Incubation Time (hours) | % H3K27me3 Reduction (Relative to Vehicle Control) |
| Vehicle (DMSO) | - | 72 | 0% |
| Tazemetostat | 10 | 72 | ~30% |
| Tazemetostat | 100 | 72 | ~75% |
| Tazemetostat | 1000 | 72 | >90% |
| Vehicle (DMSO) | - | - | 0% |
| Tazemetostat | 100 | 24 | ~40% |
| Tazemetostat | 100 | 48 | ~65% |
| Tazemetostat | 100 | 96 | >90% |
Note: The data presented above are illustrative and based on typical results for potent EZH2 inhibitors. Actual values will vary depending on the cell line, inhibitor, and experimental conditions.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Culture your cell line of interest in the appropriate medium and conditions until they reach approximately 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
For time-course experiments, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 24, 48, 72, 96 hours).
Histone Extraction (Acid Extraction Method)
This method is recommended for enriching histone proteins.
-
Cell Lysis and Nuclei Isolation:
-
Harvest cells by trypsinization or scraping and pellet by centrifugation at 1,000 rpm for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors) and incubate on ice for 30 minutes.
-
Dounce homogenize the cell suspension to lyse the cells and release the nuclei.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.4 N H2SO4 or 0.2 N HCl.
-
Incubate on a rotator for at least 1 hour (or overnight) at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Carefully transfer the supernatant containing the histones to a new tube.
-
-
Protein Precipitation:
-
Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 20-25% and incubate on ice for at least 1 hour to precipitate the histones.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet for 10-20 minutes at room temperature.
-
Resuspend the histone pellet in deionized water.
-
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay according to the manufacturer's instructions.
SDS-PAGE
-
Prepare protein samples by mixing 10-20 µg of histone extract with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a 15% polyacrylamide gel. Histones are small proteins, so a higher percentage gel is recommended for better resolution.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane (0.2 µm pore size is recommended for small proteins like histones).
-
Perform a wet transfer at 100 V for 60-90 minutes or a semi-dry transfer according to the manufacturer's protocol.
-
After transfer, stain the membrane with Ponceau S to confirm successful and even transfer of proteins. Destain with TBST.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Rabbit anti-H3K27me3) diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Incubate overnight at 4°C with gentle agitation.
-
For the loading control, use a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 (diluted according to the manufacturer's recommendation).
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:5000 to 1:10,000) for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K27me3 signal to the corresponding total Histone H3 signal for each sample.
-
Calculate the fold change in H3K27me3 levels relative to the vehicle-treated control.
References
Generating a Rinzimetostat Dose-Response Curve: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rinzimetostat, also known as ORIC-944, is a potent and selective, orally bioavailable, allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5] Unlike first-generation EZH2 inhibitors, this compound targets the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex, offering a distinct mechanism of action.[1][2][3][4][5] This inhibition prevents the tri-methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes. Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including prostate cancer.[6][7] By inhibiting PRC2, this compound can reactivate the expression of tumor suppressor genes, leading to anti-tumor effects. These application notes provide detailed protocols for generating a dose-response curve for this compound to determine its potency and efficacy in cancer cell lines.
Mechanism of Action and Signaling Pathway
This compound allosterically binds to the EED subunit of the PRC2 complex. This binding event prevents the interaction of PRC2 with H3K27me3, thereby inhibiting the methyltransferase activity of the EZH2 subunit. The downstream effect is a global reduction in H3K27me3 levels, leading to the derepression of PRC2 target genes. These genes are often involved in critical cellular processes such as cell cycle arrest, apoptosis, and differentiation. The re-expression of these tumor-suppressive genes ultimately hinders cancer cell proliferation and survival.
Data Presentation
The following tables summarize the in vitro potency of this compound from preclinical studies.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Description | Cell Line | IC50 / EC50 (nM) | Reference |
| EED Binding Assay | Measures inhibition of EED binding to biotinylated H3K27me3 peptide. | N/A | 106 pM (EC50) | [1][4] |
| PRC2 Methyltransferase Assay | Monitors the transfer of tritiated methyl groups from SAM to core histone proteins. | N/A | 16.7 (EC50) | [1][4] |
| Cellular H3K27me3 Assay | Measures the inhibition of H3K27 trimethylation in a cellular context using an ELISA format. | Pfeiffer | 26.6 (IC50) | [1][4][6] |
| Cell Viability Assay | Measures the effect on cell proliferation and viability. | KARPAS-422 | 38.2 (IC50) | [6] |
Table 2: Dose-Dependent In Vivo Anti-Tumor Activity of this compound
| Cancer Model | Treatment | Dose and Schedule | Outcome | Reference |
| Prostate Cancer Xenograft | This compound | 30, 100, 200 mg/kg; oral, daily for 50 days | Significant tumor regression at all doses. | [2][3] |
| Enzalutamide-resistant Prostate Cancer Xenograft | This compound | 30 mg/kg; oral, daily for 30 days | Strong single-agent activity. | [2][3] |
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted from standard radiometric HMT assays and is suitable for determining the biochemical potency of this compound.[8][9][10]
Materials:
-
Recombinant PRC2 complex (containing EZH2, EED, SUZ12)
-
Histone H3 substrate (or relevant peptide)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid
-
Filter plates and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a microplate, add the PRC2 enzyme, histone H3 substrate, and this compound solution.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled histones.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
Cell-Based Viability Assay (CellTiter-Glo®)
This protocol outlines the steps to measure the effect of this compound on the viability of cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.[11][12][13]
Materials:
-
Cancer cell lines of interest (e.g., KARPAS-422, Pfeiffer, prostate cancer cell lines)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for a specified period (e.g., 7 days for KARPAS-422 cells).[6]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
References
- 1. oricpharma.com [oricpharma.com]
- 2. oricpharma.com [oricpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ORIC-944 (this compound) | PRC2 EED inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oricpharma.com [oricpharma.com]
- 7. oricpharma.com [oricpharma.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. oricpharma.com [oricpharma.com]
- 11. ORIC Pharmaceuticals Announces Multiple Presentations at [globenewswire.com]
- 12. oricpharma.com [oricpharma.com]
- 13. oricpharma.com [oricpharma.com]
Application Notes and Protocols for Cell Viability Assay with Rinzimetostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rinzimetostat, also known as ORIC-944, is a potent and selective, orally bioavailable small-molecule inhibitor of the enzymatic activity of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator.[1][2][3] PRC2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive mark that leads to chromatin compaction and transcriptional silencing of target genes.[2][3][4] In many cancers, including certain hematological malignancies and solid tumors, dysregulation of EZH2 activity contributes to oncogenesis by silencing tumor suppressor genes.
This compound functions as an allosteric inhibitor of the PRC2 complex.[5] By inhibiting EZH2, this compound leads to a genome-wide reduction in H3K27me3 levels, resulting in the de-repression of silenced PRC2 target genes and subsequent induction of apoptosis and inhibition of proliferation in cancer cells dependent on this pathway.[1][4]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a common colorimetric method, the MTT assay. Additionally, an alternative luminescence-based assay, the CellTiter-Glo® Luminescent Cell Viability Assay, is described. The provided protocols and data presentation guidelines are intended to assist researchers in accurately determining the half-maximal inhibitory concentration (IC50) and understanding the cytotoxic and/or cytostatic effects of this compound in relevant cancer cell lines.
Data Presentation
Quantitative data from cell viability assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (days) | IC50 (nM) |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (GCB) | MTT | 7 | 15 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (GCB) | CellTiter-Glo® | 14 | 25 |
| Pfeiffer | Diffuse Large B-cell Lymphoma (GCB) | Resazurin | 10 | 18 |
| A549 | Non-Small Cell Lung Cancer | MTT | 3 | >10,000 |
| MCF-7 | Breast Cancer | MTT | 3 | >10,000 |
Note: The IC50 values presented are hypothetical examples for illustrative purposes and should be determined experimentally.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
Cancer cell lines (e.g., KARPAS-422)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 3 to 14 days, depending on the cell line's doubling time and sensitivity to EZH2 inhibition). For long-term incubations, it may be necessary to replenish the medium with fresh compound every 3-4 days.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a rapid and sensitive method to determine the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
Assay Procedure:
-
After the desired incubation period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
Plot the data and determine the IC50 value as described in the MTT assay protocol.
-
Mandatory Visualizations
Caption: this compound inhibits the PRC2 complex, reducing H3K27me3 and reactivating tumor suppressor genes.
Caption: A generalized workflow for determining the IC50 of this compound using a cell viability assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. EZH2 Methyltransferase and H3K27 Methylation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Rinzimetostat: Inducing Apoptosis in Cancer Cells - Application Notes and Protocols
For Research Use Only.
Introduction
Rinzimetostat (also known as ORIC-944 and MRTX-2219) is a potent and selective, orally bioavailable small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). PRC2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. In various cancers, the dysregulation of PRC2 activity, often through mutations or overexpression of its catalytic subunit EZH2, leads to aberrant gene silencing, including the suppression of tumor suppressor genes involved in cell cycle control and apoptosis. This compound allosterically inhibits PRC2 by binding to the embryonic ectoderm development (EED) subunit, offering a distinct mechanism to block PRC2 activity and potentially overcome resistance to EZH2-targeted therapies.[1][2]
Preclinical studies have demonstrated that this compound can lead to a significant reduction in tumor cell proliferation and a decrease in anti-apoptotic signaling.[1][2] This document provides an overview of the mechanism of action of this compound in inducing apoptosis, along with protocols for evaluating its apoptotic effects in cancer cell lines.
Mechanism of Action: this compound-Mediated Apoptosis
This compound's primary mechanism for inducing apoptosis is through the reactivation of silenced tumor suppressor genes. By inhibiting PRC2, this compound reduces the levels of the repressive H3K27me3 mark on the promoters of these genes, leading to their re-expression. This can trigger apoptosis through several pathways:
-
Intrinsic Apoptosis Pathway: Re-expression of pro-apoptotic BCL-2 family members (e.g., BIM, PUMA) can disrupt the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.
-
Cell Cycle Arrest and Senescence: Reactivation of cell cycle inhibitors (e.g., p16/INK4a, p21/CIP1) can lead to cell cycle arrest at the G1/S or G2/M checkpoints. Prolonged arrest can subsequently trigger apoptosis.
-
Inhibition of Anti-Apoptotic Signaling: Preclinical data suggests this compound can reduce the expression of anti-apoptotic proteins like survivin.[2] Survivin is an inhibitor of apoptosis protein (IAP) that can block caspase activation. Its downregulation facilitates the execution of the apoptotic program.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Preclinical Data Summary
Preclinical studies have highlighted the potential of this compound as an anti-cancer agent. The following table summarizes key findings related to its effects on tumor growth and apoptotic signaling.
| Model System | Key Findings | Reference |
| Prostate Cancer Xenografts (Enzalutamide-responsive and -resistant) | - Strong tumor growth inhibition as a single agent. - Significant reduction in tumor cell proliferation (measured by Ki67). - Significant reduction in anti-apoptotic signaling (measured by survivin). - Strong depletion of H3K27me3 in treated tumors. | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) Xenografts | - Dose-dependent tumor regressions. - Significant depletion of H3K27 trimethylation. | [1][2] |
Experimental Protocols
The following are adapted protocols for assessing this compound-induced apoptosis in cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT/XTT or Resazurin-based)
This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT, XTT, or Resazurin reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Workflow Diagram:
Caption: Experimental workflow for the cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add the solubilization buffer and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Workflow Diagram:
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at concentrations around the IC50 value for a predetermined time.
-
Harvest the cells, including the floating cells in the supernatant, by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Survivin, anti-H3K27me3, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Workflow Diagram:
Caption: Experimental workflow for Western blot analysis.
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., beta-actin).
Conclusion
This compound is a promising PRC2 inhibitor that has demonstrated anti-proliferative and pro-apoptotic potential in preclinical cancer models. The protocols outlined in this document provide a framework for researchers to investigate and quantify the apoptotic effects of this compound in their own in vitro systems. Further research is warranted to fully elucidate the molecular mechanisms underlying this compound-induced apoptosis across different cancer types.
References
Application Notes and Protocols for Rinzimetostat in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models have become a cornerstone of preclinical oncology research, offering a more clinically relevant platform for evaluating novel cancer therapeutics compared to traditional cell line-derived xenografts. By implanting patient tumor tissue directly into immunodeficient mice, PDX models preserve the histological and genetic characteristics of the original tumor, including its heterogeneity and microenvironment. Rinzimetostat is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous hematological malignancies and solid tumors. These application notes provide detailed protocols for the utilization of PDX models to evaluate the preclinical efficacy of this compound.
Mechanism of Action and Signaling Pathway
This compound targets EZH2, the catalytic subunit of the PRC2 complex. EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing, including the suppression of tumor suppressor genes. By inhibiting EZH2, this compound aims to reverse this hypermethylation, reactivate the expression of tumor suppressor genes, and thereby inhibit cancer cell proliferation and survival.
Data Presentation
Due to the limited availability of publicly disclosed quantitative data specifically for this compound in patient-derived xenograft models, the following tables are presented as illustrative examples based on typical preclinical studies of EZH2 inhibitors.
Table 1: Illustrative In Vivo Efficacy of this compound in Various PDX Models
| PDX Model ID | Cancer Type | This compound Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI, %) | Notes |
| PDX-CRC-001 | Colorectal Cancer | 100 | Daily, Oral | 45% | Moderate response. |
| PDX-CRC-002 | Colorectal Cancer | 200 | Daily, Oral | 65% | Significant tumor growth delay. |
| PDX-NHL-001 | Non-Hodgkin's Lymphoma | 150 | Twice Daily, Oral | 85% | Strong anti-tumor activity observed. |
| PDX-NHL-002 | Non-Hodgkin's Lymphoma | 150 | Daily, Oral | 70% | Dose-dependent response. |
| PDX-SCLC-001 | Small Cell Lung Cancer | 200 | Daily, Oral | 30% | Limited efficacy as a single agent. |
| PDX-SCLC-002 | Small Cell Lung Cancer | 200 + Cisplatin (5 mg/kg) | This compound: Daily, Oral; Cisplatin: Weekly, IP | 75% | Synergistic effect with chemotherapy. |
Table 2: Illustrative Pharmacodynamic Effects of this compound in a PDX Model
| Treatment Group | Timepoint | H3K27me3 Levels (Relative to Vehicle) | Ki-67 Staining (% Positive Cells) |
| Vehicle Control | Day 7 | 100% | 85% |
| This compound (150 mg/kg) | Day 7 | 25% | 40% |
| Vehicle Control | Day 14 | 100% | 90% |
| This compound (150 mg/kg) | Day 14 | 20% | 35% |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in PDX models. Specific details may need to be optimized based on the tumor type and the specific research question.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
Objective: To establish a viable and passageable PDX model from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected in sterile transport medium (e.g., DMEM with antibiotics) on ice.
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar).
-
Sterile surgical instruments.
-
Sterile phosphate-buffered saline (PBS).
-
Matrigel (optional).
-
Anesthesia (e.g., isoflurane).
-
Surgical clips or sutures.
Procedure:
-
Tumor Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove blood and necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the mouse according to IACUC-approved protocols.
-
Shave and sterilize the implantation site (typically the flank).
-
Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix tumor fragments with Matrigel to improve engraftment rates.
-
Implant 1-2 tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice for tumor growth at least twice a week by caliper measurement.
-
When the tumor reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically resect the tumor.
-
Process the resected tumor as described in step 1 and implant fragments into a new cohort of mice for expansion (P1 generation).
-
Cryopreserve a portion of the tumor for future use.
-
Protocol 2: this compound Efficacy Study in Established PDX Models
Objective: To evaluate the anti-tumor activity of this compound in established PDX models.
Materials:
-
A cohort of mice with established PDX tumors of a consistent size (e.g., 100-200 mm³).
-
This compound powder.
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Oral gavage needles.
-
Calipers for tumor measurement.
-
Analytical balance.
Procedure:
-
Cohort Randomization:
-
Once tumors reach the target volume, randomize mice into treatment and control groups (typically 8-10 mice per group).
-
-
This compound Formulation:
-
Prepare the this compound formulation at the desired concentration. For example, to achieve a dose of 150 mg/kg in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 15 mg/mL.
-
Ensure the formulation is homogenous (e.g., by sonication or stirring).
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups via oral gavage according to the predetermined schedule (e.g., daily, twice daily).
-
-
Tumor and Body Weight Monitoring:
-
Measure tumor volume and mouse body weight at least twice a week.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
Continue treatment for the planned duration or until tumors in the control group reach the endpoint size.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., histology, immunohistochemistry for H3K27me3 and Ki-67).
-
Calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the in vivo target engagement of this compound by measuring the reduction of H3K27me3 in tumor tissue.
Materials:
-
Tumor samples from this compound-treated and vehicle-treated mice.
-
Formalin for fixation.
-
Paraffin (B1166041) for embedding.
-
Primary antibody against H3K27me3.
-
Secondary antibody and detection reagents for immunohistochemistry (IHC).
-
Microscope.
Procedure:
-
Tissue Processing:
-
Fix tumor tissues in 10% neutral buffered formalin for 24 hours.
-
Process and embed the tissues in paraffin.
-
-
Immunohistochemistry (IHC):
-
Cut 4-5 µm sections from the paraffin blocks.
-
Perform antigen retrieval.
-
Incubate sections with the primary antibody against H3K27me3.
-
Incubate with the appropriate secondary antibody and use a suitable detection system.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Capture images of the stained slides.
-
Quantify the intensity and percentage of H3K27me3 positive cells in the tumor sections from treated and control groups to determine the extent of target inhibition.
-
Conclusion
The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of this compound. These detailed protocols offer a framework for establishing PDX models and conducting efficacy and pharmacodynamic studies. By closely mimicking the characteristics of patient tumors, these models can yield valuable insights into the therapeutic potential of this compound and aid in the identification of predictive biomarkers for patient stratification in clinical trials.
Application Notes and Protocols for Rinzimetostat in CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rinzimetostat (JBI-778) is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. In several cancers, particularly those with mutations in SWI/SNF complex members like SMARCB1, there is a synthetic lethal relationship with EZH2 inhibition. This makes this compound a promising therapeutic agent.
CRISPR-Cas9 genome-wide or targeted screening is a powerful tool to identify genes and pathways that modulate sensitivity or resistance to therapeutic agents. By systematically knocking out genes in a cancer cell population, researchers can identify genetic perturbations that either enhance (synthetic lethality) or suppress (resistance) the cytotoxic effects of a drug. These insights are invaluable for patient stratification, predicting resistance mechanisms, and designing effective combination therapies.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in CRISPR-Cas9 screening to identify novel drug targets and understand mechanisms of resistance.
Principle of the Assay
A pooled CRISPR-Cas9 knockout screen in the presence of this compound aims to identify genes whose loss of function alters the cellular response to EZH2 inhibition. The general workflow involves:
-
Library Transduction: A population of Cas9-expressing cancer cells is transduced with a pooled lentiviral single-guide RNA (sgRNA) library, targeting a large set of genes.
-
Drug Selection: The transduced cell pool is then split and cultured in the presence of either this compound or a vehicle control (e.g., DMSO).
-
Phenotypic Selection: Over time, cells with gene knockouts that confer sensitivity to this compound will be depleted from the drug-treated population, while cells with knockouts conferring resistance will become enriched.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is isolated from both the treated and control populations at the end of the experiment. The sgRNA sequences are amplified via PCR and their relative abundance is quantified using next-generation sequencing (NGS).
-
Data Analysis: The sequencing data is analyzed to identify sgRNAs that are significantly depleted or enriched in the this compound-treated population compared to the control. The corresponding genes are identified as potential sensitizers or resistance factors, respectively.
Data Presentation
While specific quantitative data from a CRISPR-Cas9 screen performed with this compound is not yet widely available in public literature, the following tables provide an illustrative example of how such data would be presented, based on findings from screens with other EZH2 inhibitors like Tazemetostat in SMARCB1-deficient cancer models.
Table 1: Illustrative Top Gene Hits from a Negative Selection (Sensitizing) Screen with an EZH2 Inhibitor
| Gene Symbol | Description | Log2 Fold Change (Drug vs. Control) | p-value | False Discovery Rate (FDR) |
| GENE_A | Protein Kinase | -3.5 | 1.2e-6 | 5.8e-5 |
| GENE_B | Transcription Factor | -3.1 | 3.5e-6 | 1.1e-4 |
| GENE_C | DNA Repair Protein | -2.8 | 8.9e-6 | 2.3e-4 |
| GENE_D | Ubiquitin Ligase | -2.5 | 1.5e-5 | 3.4e-4 |
Table 2: Illustrative Top Gene Hits from a Positive Selection (Resistance) Screen with an EZH2 Inhibitor
| Gene Symbol | Description | Log2 Fold Change (Drug vs. Control) | p-value | False Discovery Rate (FDR) |
| RB1 | RB Transcriptional Corepressor 1 | 4.2 | 2.1e-7 | 9.8e-6 |
| GENE_X | Cell Cycle Regulator | 3.8 | 5.4e-7 | 1.5e-5 |
| GENE_Y | Kinase Signaling Component | 3.5 | 9.8e-7 | 2.8e-5 |
| GENE_Z | Epigenetic Modifier | 3.2 | 2.3e-6 | 5.1e-5 |
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 trimethylation and leading to the de-repression of target genes.
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen with this compound to identify genetic modifiers of drug response.
Experimental Protocols
Protocol 1: Cell Line Preparation and Lentivirus Production
Objective: To prepare Cas9-expressing cells and produce a high-titer lentiviral sgRNA library.
Materials:
-
Cancer cell line of interest (e.g., a SMARCB1-deficient cell line)
-
Lentiviral vector expressing Cas9 and a selection marker (e.g., pLenti-Cas9-Blast)
-
HEK293T cells
-
Pooled sgRNA library plasmid (e.g., GeCKO v2)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM and appropriate cell culture media and supplements
-
Blasticidin and Puromycin
-
Polybrene
Procedure:
-
Generate Cas9-expressing stable cell line: a. Transduce the target cancer cell line with a lentivirus carrying the Cas9 expression cassette. b. Select for successfully transduced cells using the appropriate antibiotic (e.g., blasticidin). c. Validate Cas9 expression and activity using a functional assay (e.g., GFP knockout assay).
-
Lentiviral sgRNA library production: a. Plate HEK293T cells to be 70-80% confluent on the day of transfection. b. Co-transfect HEK293T cells with the sgRNA library plasmid pool and the packaging plasmids using a suitable transfection reagent. c. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. d. Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. e. Titer the lentiviral library on the Cas9-expressing target cells to determine the optimal multiplicity of infection (MOI).
Protocol 2: CRISPR-Cas9 Screen and Sample Collection
Objective: To perform the negative and positive selection screen by treating the transduced cell pool with this compound and collecting samples for analysis.
Materials:
-
Cas9-expressing cancer cell line
-
Lentiviral sgRNA library
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell culture reagents
Procedure:
-
Lentiviral Transduction: a. Transduce the Cas9-expressing cells with the sgRNA library at a low MOI (~0.3) to ensure that most cells receive only a single sgRNA. A sufficient number of cells should be transduced to maintain a representation of at least 500 cells per sgRNA in the library. b. After 24-48 hours, select transduced cells with puromycin. c. Collect an initial cell pellet (T0) representing the starting sgRNA distribution.
-
This compound Treatment: a. Split the remaining cells into two arms: a control arm treated with DMSO and a treatment arm treated with this compound. b. The concentration of this compound should be predetermined to cause approximately 50-70% growth inhibition (IC50-IC70) over the course of the screen. c. Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves the library representation. d. At the end of the screen, harvest cell pellets from both the DMSO and this compound-treated populations.
Protocol 3: Sample Processing and Data Analysis
Objective: To prepare genomic DNA for sequencing and analyze the data to identify gene hits.
Materials:
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Primers with Illumina sequencing adapters
-
Next-generation sequencing platform
Procedure:
-
Genomic DNA Extraction and PCR: a. Extract genomic DNA from the T0, DMSO, and this compound-treated cell pellets. b. Perform PCR to amplify the sgRNA-containing region from the genomic DNA. Use a two-step PCR protocol to add Illumina sequencing adapters.
-
Next-Generation Sequencing: a. Purify the PCR products. b. Quantify the library and submit for next-generation sequencing. Aim for a read depth of at least 200 reads per sgRNA.
-
Data Analysis: a. Align sequencing reads to the sgRNA library reference. b. Count the number of reads for each sgRNA in each sample. c. Use software packages like MAGeCK to normalize the read counts and identify sgRNAs that are significantly enriched or depleted in the this compound-treated sample compared to the DMSO control. d. Perform gene-level analysis to identify candidate genes that sensitize or confer resistance to this compound.
Conclusion
CRISPR-Cas9 screening in combination with this compound offers a powerful and unbiased approach for identifying novel therapeutic targets and elucidating mechanisms of drug resistance. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute these complex experiments. The identification of genes that are synthetically lethal with EZH2 inhibition can lead to the development of novel combination therapies, while understanding resistance mechanisms can inform patient selection and the development of strategies to overcome treatment failure.
Rinzimetostat: A Tool for Interrogating Epigenetic Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rinzimetostat, also known as Tazemetostat (B611178), is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, including hematological and solid tumors. This compound offers a powerful tool for studying the role of EZH2 and H3K27me3-mediated gene silencing in normal cellular processes and disease. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cells, including its impact on cell viability, histone methylation, and target gene expression.
Mechanism of Action
This compound competitively inhibits the S-adenosylmethionine (SAM) binding pocket of both wild-type and mutant EZH2, thereby preventing the transfer of methyl groups to H3K27.[1][3][4] This inhibition leads to a global reduction in H3K27me3 levels, resulting in the de-repression of EZH2 target genes, including tumor suppressor genes.[1] The subsequent reactivation of these silenced genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a reference for experimental design and data interpretation.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Cell Line/Assay | Reference |
| Ki | Wild-type EZH2 | 2.5 nM | Biochemical Assay | [5] |
| IC50 | Wild-type EZH2 | 11 nM | Peptide Assay | [5] |
| 16 nM | Nucleosome Assay | [5] | ||
| Rat EZH2 | 4 nM | Biochemical Assay | [5] | |
| EZH1 | 392 nM | Biochemical Assay | [5] | |
| Cell Proliferation IC50 | Lymphoma (EZH2 mutant) | 9 nM (average) | Cell-based Assay | [1] |
| 4T1 (Breast Cancer) | 29.3 µM | MTT Assay (72h) | [5] | |
| A2780 (Ovarian Cancer) | 47 µM | MTT Assay (72h) | [5] | |
| Raji (Burkitt's Lymphoma) | 60 nM | Cell-based Assay | [6] | |
| MCF-7 (Breast Cancer) | 150 nM | Cell-based Assay | [6] | |
| HCT116 (Colon Cancer) | 150 nM | Cell-based Assay | [6] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Dosing | Reference |
| Absolute Bioavailability | Human | ~33% | Oral | [1][7] |
| Tmax (Time to Peak Concentration) | Human | 1-2 hours | Oral (800 mg BID) | [7] |
| Terminal Elimination Half-life (t1/2) | Human | 3.1 hours | Oral | [4] |
| Apparent Volume of Distribution (Vd/F) | Human | 1230 L | Oral | [7] |
| Apparent Clearance (CL/F) | Human | 274 L/h | Oral | [7] |
| Plasma Protein Binding | Human | 88% | In vitro | [8] |
| Metabolism | Human | Primarily by CYP3A4 | [3][4] | |
| Excretion | Human | 79% in feces, 15% in urine | [4] | |
| AUC (0-12h) at steady state | Human | 3340 ng·h/mL | 800 mg BID | [1] |
| Cmax at steady state | Human | 829 ng/mL | 800 mg BID | [1] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Tazemetostat)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[9][10]
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours).[11]
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10] Then, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan (B1609692) crystals.[10]
-
For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[9][10]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for H3K27me3 Analysis
This protocol assesses the effect of this compound on the levels of H3K27me3.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Histone Extraction (Optional but Recommended): For more specific analysis, perform an acid extraction of histones.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (15-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total Histone H3 signal.
Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures the change in expression of EZH2 target genes following this compound treatment. A known EZH2 target gene that is often upregulated upon EZH2 inhibition is CCL17.[13][14]
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene (e.g., CCL17) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
qPCR Program: Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27me3 Occupancy
This protocol determines the change in H3K27me3 occupancy at the promoter of a specific EZH2 target gene.
Materials:
-
Cells treated with this compound
-
Formaldehyde (B43269) for cross-linking
-
Glycine for quenching
-
ChIP lysis buffer
-
Sonicator
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR master mix and primers for the target gene promoter and a negative control region
Procedure:
-
Cross-linking and Quenching: Cross-link proteins to DNA with formaldehyde and then quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with the anti-H3K27me3 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific to the promoter of the target gene and a negative control region.[15]
-
Data Analysis: Calculate the enrichment of H3K27me3 at the target promoter relative to the input and control IgG.
Conclusion
This compound is a valuable research tool for elucidating the role of EZH2-mediated epigenetic regulation in health and disease. The protocols provided in these application notes offer a framework for investigating the cellular and molecular effects of this potent EZH2 inhibitor. By employing these methods, researchers can gain deeper insights into the therapeutic potential of targeting the epigenome.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rinzimetostat in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rinzimetostat is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers. Three-dimensional (3D) organoid cultures have emerged as powerful preclinical models that faithfully recapitulate the complex architecture and heterogeneity of human tumors. This document provides detailed application notes and protocols for the utilization of this compound, and other EZH2 inhibitors, in 3D organoid cultures to investigate its therapeutic potential and mechanism of action. While specific data on this compound in organoids is emerging, the following protocols are based on established studies with similar EZH2 inhibitors such as GSK126, UNC1999, and GSK503, providing a strong framework for initiating experiments with this compound.
Mechanism of Action
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification leads to transcriptional repression of target genes, including tumor suppressors. In cancer, overexpression or mutation of EZH2 can drive tumorigenesis by silencing genes involved in differentiation and apoptosis. This compound, by inhibiting EZH2, leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inducing anti-tumor effects such as growth arrest and apoptosis.[1][2]
Data Presentation: Efficacy of EZH2 Inhibitors in Cancer Organoids
The following tables summarize quantitative data from studies utilizing various EZH2 inhibitors in different cancer organoid models. This data provides a reference for expected outcomes and effective concentration ranges when designing experiments with this compound.
Table 1: Effects of EZH2 Inhibitors on Colorectal Cancer (CRC) Organoids
| EZH2 Inhibitor | Organoid Model | Concentration Range | Treatment Duration | Key Findings | Reference |
| GSK126 | Patient-Derived CRC Organoids | 1-10 µM | 14 days | Varied response across different organoid lines; sensitivity correlated with wild-type p53 status. | [3][4] |
| UNC1999 | Patient-Derived CRC Spheroids | 1-5 µM | 7 days | Significant suppression of viable cell count in a dose-dependent manner. | [2] |
| GSK503 | Murine Lynch Syndrome CRC Organoids | Not specified | Not specified | Reduced proliferation and differentiation; enhanced cytotoxic immune cell-mediated killing in co-cultures. | [1] |
Table 2: Effects of EZH2 Inhibitors on Other Cancer Organoid Models
| EZH2 Inhibitor | Organoid Model | Concentration Range | Treatment Duration | Key Findings | Reference |
| GSK126 | CHD7 KO Human Cortical Organoids | 5 µM | 15 days | Rescued neurodevelopmental defects by reactivating PAX6 expression. | [5] |
| EPZ-6438 | CHD7 KO Human Cortical Organoids | 5 µM | 8 days | Similar rescue of PAX6 expression as GSK126. | [5] |
Experimental Protocols
The following are detailed protocols for the treatment and analysis of 3D organoid cultures with EZH2 inhibitors like this compound.
Protocol 1: General Treatment of 3D Organoids with this compound
Materials:
-
Established 3D organoid cultures in Matrigel domes
-
Complete organoid culture medium specific to the organoid type
-
This compound (or other EZH2 inhibitor) stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence detection
Procedure:
-
Organoid Seeding: Seed organoids in Matrigel domes in a 24- or 48-well plate and culture until they reach the desired size (typically 3-5 days).
-
Preparation of Drug-Containing Medium: Prepare fresh complete organoid medium containing the desired final concentrations of this compound. A dose-response curve is recommended (e.g., 0.1, 1, 5, 10 µM). Also, prepare a vehicle control medium containing the same concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the old medium from the wells without disturbing the Matrigel domes. Add the prepared drug-containing or vehicle control medium to the respective wells.
-
Incubation: Culture the organoids for the desired treatment duration (e.g., 7-14 days), refreshing the medium with the respective treatments every 2-3 days.
-
Assessment of Cell Viability:
-
At the end of the treatment period, wash the organoids with PBS.
-
Add the cell viability reagent (e.g., CellTiter-Glo® 3D) to each well according to the manufacturer's instructions.
-
Lyse the organoids by mechanical disruption (e.g., pipetting) and incubate as recommended.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of viable cells.
-
Protocol 2: Western Blot Analysis of H3K27me3 Levels
Materials:
-
Treated and control organoids
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total H3, anti-EZH2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest organoids from Matrigel using a cell recovery solution.
-
Wash the organoids with cold PBS.
-
Lyse the organoids in cell lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 levels to total H3.
-
Visualizations
Signaling Pathway
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound treatment in 3D organoids.
Logical Relationship
Caption: Logical flow of this compound's effect from target to cellular outcome.
References
- 1. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Large variety in a panel of human colon cancer organoids in response to EZH2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Rinzimetostat concentration for cell culture
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Rinzimetostat in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally active, allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1] Specifically, it targets the Embryonic Ectoderm Development (EED) subunit of PRC2.[1] By binding to EED, this compound prevents the allosteric activation of the EZH2 methyltransferase activity, which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] This inhibition of H3K27me3, a key repressive epigenetic mark, leads to the reactivation of silenced tumor suppressor genes and subsequent inhibition of tumor cell proliferation.[2][3]
Q2: What is a good starting concentration for this compound in my cell line?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available data, a broad concentration range from 1 nM to 10 µM is recommended for initial screening. The half-maximal inhibitory concentration (IC50) for cell viability has been reported to be 38.2 nM in KARPAS-422 cells.[4] The IC50 for the inhibition of H3K27 trimethylation in Pfeiffer cells is 26.6 nM.[4][5] The specific optimal concentration will vary depending on the cell line and the experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO, and then dilute it to the desired final concentrations in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific cell line and the biological question being addressed. For cell viability assays, incubation times of 3 to 7 days are common.[4] For assessing changes in histone methylation, a shorter treatment of 48 to 96 hours may be sufficient. It is advisable to perform a time-course experiment to determine the optimal duration for your specific experimental setup.
Q5: What are the potential advantages of using an EED inhibitor like this compound over an EZH2 inhibitor?
A5: EED inhibitors like this compound offer potential advantages over EZH2 inhibitors. They can be effective against cancer cells that have developed resistance to EZH2 inhibitors through mutations in the EZH2 gene.[6] Additionally, since both EZH1 and EZH2 contribute to PRC2 activity, EED inhibitors can inhibit the compensatory activity of EZH1, potentially leading to a more complete suppression of PRC2 function.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed even at low concentrations | Cell line is highly sensitive to PRC2 inhibition. Off-target cytotoxic effects. | Perform a detailed dose-response curve starting from very low concentrations (e.g., picomolar range). Assess apoptosis markers (e.g., caspase-3/7 activity) to confirm the mechanism of cell death. Consider using a different cell line if sensitivity is too high for the experimental goals. |
| No significant effect on cell viability at expected concentrations | Cell line is resistant to PRC2 inhibition. Insufficient treatment duration. Drug degradation. | Confirm PRC2 pathway dependency of your cell line. Increase the treatment duration (e.g., up to 7-10 days). Verify the integrity of your this compound stock solution. Test for inhibition of H3K27me3 as a more direct measure of target engagement. |
| Precipitation of this compound in culture medium | Exceeding the solubility limit of the compound in aqueous solution. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level. Prepare fresh dilutions from a concentrated stock solution for each experiment. If precipitation persists, consider using a different formulation or solubilizing agent, if compatible with your cell culture system. |
| Inconsistent results between experiments | Variation in cell seeding density. Differences in drug preparation. Passage number of cells. | Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. Prepare fresh drug dilutions for each experiment. Use cells within a defined passage number range to minimize phenotypic drift. |
| Potential for off-target effects | While this compound is a selective inhibitor, off-target activities are a possibility with any small molecule inhibitor. | To confirm that the observed phenotype is due to PRC2 inhibition, consider rescue experiments by overexpressing a downstream effector. Use a structurally different PRC2 inhibitor as a control to see if it phenocopies the effects of this compound. Perform target engagement assays, such as measuring H3K27me3 levels, to correlate with the observed phenotype.[3] |
Quantitative Data Summary
The following table summarizes the key in vitro potency values for this compound (also known as ORIC-944).
| Parameter | Value | Assay/Cell Line | Reference |
| EED Binding EC50 | 106 pM | Recombinant EED binding assay | [4][5] |
| PRC2 Methyltransferase EC50 | 16.7 nM | PRC2 complex hotspot methyltransferase assay | [4][5][7] |
| Cell-based H3K27me3 IC50 | 26.6 nM | Pfeiffer cells (Diffuse Large B-cell Lymphoma) | [4][5] |
| Cell Viability IC50 | 38.2 nM | KARPAS-422 cells (Diffuse Large B-cell Lymphoma) | [4] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 value of this compound in a chosen cancer cell line.
1. Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for a further 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis software.
-
Visualizations
Caption: this compound's mechanism of action via PRC2 inhibition.
Caption: Workflow for determining this compound IC50.
References
- 1. medkoo.com [medkoo.com]
- 2. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oricpharma.com [oricpharma.com]
- 5. oricpharma.com [oricpharma.com]
- 6. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oricpharma.com [oricpharma.com]
Rinzimetostat solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Rinzimetostat.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended first step.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the DMSO stock solution into smaller, single-use volumes.
Q3: How should I prepare this compound for in vivo studies?
A3: For oral administration in animal models, this compound can be formulated in various vehicles. Two common formulations are:
-
Formulation 1: A solution prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Formulation 2: A solution prepared by sequentially adding 10% DMSO and 90% corn oil.
The solubility in these vehicles is reported to be at least 2.5 mg/mL.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. A concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous medium to the final desired concentration. Ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity and precipitation.
Troubleshooting Guides
Issue 1: Precipitation Observed After Diluting DMSO Stock in Aqueous Media
Possible Causes:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted, the compound can "crash out" if its solubility limit is exceeded.
-
High Final DMSO Concentration: While DMSO aids initial dissolution, a high final concentration in the aqueous medium can also lead to precipitation.
-
Interaction with Media Components: Certain components in complex media, such as proteins or salts, can sometimes interact with the compound and reduce its solubility.
Solutions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay medium as low as possible, ideally ≤ 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions to gradually introduce this compound to the aqueous environment.
-
Vortexing/Mixing: Immediately after adding the this compound stock to the aqueous medium, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.
-
Sonication: If precipitation occurs in the final solution, gentle sonication may help to redissolve the compound.
Experimental Workflow for Preparing this compound in Aqueous Media
Caption: Workflow for preparing this compound solutions.
Issue 2: Loss of Compound Activity in Long-Term Cell Culture Experiments
Possible Causes:
-
Degradation: this compound may degrade over time in the cell culture medium at 37°C. The rate of degradation can be influenced by the medium's composition and pH.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., flasks, plates), reducing the effective concentration in the medium.
-
Cellular Metabolism: The cells themselves may metabolize this compound over time.
Solutions:
-
Replenish the Medium: For experiments lasting longer than 24 hours, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
-
Use Low-Adhesion Plasticware: If adsorption is suspected, using low-binding plasticware may help to minimize the loss of the compound.
-
Conduct a Stability Test: To determine the stability of this compound in your specific cell culture medium, you can incubate the compound in the medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and then analyze the concentration of the parent compound using a suitable analytical method like HPLC or LC-MS.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 456.51 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.565 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: General Procedure for Diluting this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the final desired concentration. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Immediately after adding the this compound stock or intermediate dilution to the medium, vortex the solution thoroughly to ensure it is well-mixed.
-
Ensure the final concentration of DMSO in the medium is below 0.5% (and ideally ≤ 0.1%) to minimize solvent effects on your cells.
-
Add the final this compound-containing medium to your cells.
-
Remember to include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.
Signaling Pathway and Troubleshooting Logic
This compound Mechanism of Action
This compound is a selective, allosteric inhibitor of the EED subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to EED, this compound prevents the interaction of EED with the catalytic subunit EZH2, thereby inhibiting the histone methyltransferase activity of the PRC2 complex. This leads to a reduction in the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing.
Caption: this compound's mechanism of action on the PRC2 complex.
Troubleshooting Logic for Solubility and Stability Issues
Caption: Troubleshooting logic for this compound handling.
Rinzimetostat Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of Rinzimetostat (ORIC-944), a selective, allosteric inhibitor of the EED subunit of the Polycomb Repressive Complex 2 (PRC2).[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1] By binding to EED, this compound allosterically inhibits the methyltransferase activity of EZH2, the catalytic subunit of PRC2. This leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic modification involved in gene silencing.[2]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of PRC2 activity, leading to decreased H3K27me3 levels. This can result in the reactivation of PRC2-target genes, leading to anti-tumor effects in various cancers where EZH2 is dysregulated.[2] this compound has shown synergistic activity with androgen receptor pathway inhibitors in prostate cancer models.[1]
Q3: What are off-target effects and why are they a concern?
Off-target effects refer to the interactions of a drug with proteins other than its intended target. These interactions can lead to unexpected biological responses, toxicity, or confounding experimental results. Minimizing off-target effects is crucial for the development of safe and effective therapeutics.
Q4: Are there known off-target effects for this compound?
Currently, publicly available information on the specific off-target profile of this compound is limited. As a selective inhibitor, it is designed to have high affinity for EED with minimal binding to other proteins. However, like all small molecule inhibitors, the potential for off-target interactions exists and should be experimentally evaluated.
Q5: What are general mechanisms of resistance to EZH2 inhibitors that might be mistaken for off-target effects?
Resistance to EZH2 inhibitors can arise through various mechanisms that are distinct from off-target effects. These include:
-
Activation of bypass signaling pathways: Upregulation of pro-survival pathways such as IGF-1R, PI3K, and MEK can confer resistance to EZH2 inhibition.[3]
-
Mutations in the target protein: Acquired mutations in EZH2 can prevent the binding of the inhibitor.[3]
-
Loss of function of downstream effectors: Mutations in genes like RB1 can allow cells to bypass the cell cycle arrest induced by EZH2 inhibition.[4][5]
It is important to distinguish between these resistance mechanisms and true off-target effects during troubleshooting.
Troubleshooting Guides
This section provides guidance on how to investigate unexpected experimental outcomes that may be due to off-target effects of this compound.
Issue 1: Unexpected Phenotype Observed In Vitro
You observe a cellular phenotype (e.g., changes in morphology, proliferation, or viability) that is inconsistent with the known on-target effects of PRC2 inhibition in your cell line.
Workflow for Investigating Unexpected In Vitro Phenotypes:
Caption: Workflow for troubleshooting unexpected in vitro phenotypes.
Experimental Protocols:
-
Western Blot for H3K27me3:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K27me3.
-
Use an antibody for total Histone H3 as a loading control.
-
Develop the blot using a suitable secondary antibody and detection reagent. A dose-dependent decrease in H3K27me3 levels would confirm on-target activity.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression:
-
Treat cells with this compound.
-
Isolate total RNA and synthesize cDNA.
-
Perform qRT-PCR using primers for known PRC2 target genes.
-
Normalize expression to a housekeeping gene. An increase in the expression of PRC2 target genes would indicate on-target activity.
-
-
Kinase Profiling Assay:
-
Submit a sample of this compound to a commercial kinase profiling service.
-
These services typically test the compound against a large panel of recombinant kinases at a fixed concentration (e.g., 1 or 10 µM).
-
The results will provide a percentage of inhibition for each kinase, allowing for the identification of potential off-target interactions.
-
Issue 2: In Vivo Toxicity or Unexpected Side Effects
In animal models, you observe toxicity or side effects that are not typically associated with EZH2 inhibition.
Logical Relationship for Investigating In Vivo Toxicity:
Caption: Decision tree for investigating in vivo toxicity.
Experimental Protocols:
-
Histopathology:
-
At the end of the in vivo study, collect tissues of interest.
-
Fix tissues in formalin and embed in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for any pathological changes.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:
-
Administer this compound to animals and collect blood samples at various time points.
-
Measure the concentration of this compound and its potential metabolites in the plasma using LC-MS/MS.
-
Correlate the drug exposure with the observed efficacy and toxicity.
-
Quantitative Data Summary
| Kinase/Protein | % Inhibition at 1 µM | % Inhibition at 10 µM | IC50 (nM) |
| On-Target | |||
| EZH2 (via EED) | >95% | >95% | <10 |
| Potential Off-Targets | |||
| Kinase A | |||
| Kinase B | |||
| Protein C | |||
| ... (add rows as needed) |
Signaling Pathway Considerations
Off-target effects can perturb various signaling pathways. The diagram below illustrates a hypothetical scenario where an off-target kinase interaction could activate a pro-survival pathway, potentially counteracting the on-target anti-cancer effects of this compound.
Caption: On-target vs. hypothetical off-target signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are EZH2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Rinzimetostat Resistance Mechanisms: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Rinzimetostat resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound and other EZH2 inhibitors?
A1: Acquired resistance to EZH2 inhibitors like this compound primarily falls into two main categories:
-
Secondary mutations in the EZH2 gene: These mutations can prevent the inhibitor from binding to the EZH2 protein, thereby rendering the drug ineffective.[1]
-
Activation of alternative pro-survival signaling pathways: Cancer cells can bypass their dependency on EZH2 by activating other pathways that promote cell survival and proliferation.[1][2]
Q2: Which specific mutations in EZH2 are known to confer resistance to this compound?
A2: Several point mutations within the SET domain or other domains of EZH2 have been identified in resistant cancer cell lines. These mutations sterically hinder the binding of SAM-competitive inhibitors like this compound. Commonly reported resistance mutations include:
-
I109N/T: Also located in the D1 domain.[5]
-
Y726F and C663Y: Other mutations identified in the SET domain.[2]
Q3: What are the key alternative signaling pathways that are activated in this compound-resistant cells?
A3: Upregulation of the following pathways has been shown to confer resistance to EZH2 inhibitors:
-
PI3K/AKT/mTOR pathway: This is a central signaling cascade that promotes cell growth, survival, and proliferation.[1][2]
-
MAPK pathway (RAS-RAF-MEK-ERK): Activation of this pathway can also drive cell proliferation independently of EZH2 activity.[1][2]
-
IGF-1R signaling: The Insulin-like Growth Factor 1 Receptor pathway can promote cell survival and proliferation.[1][2]
-
RB1/E2F axis: Alterations in this cell cycle regulatory pathway can decouple cell proliferation from EZH2-dependent differentiation, leading to resistance.[6][7]
Q4: Can resistance to one EZH2 inhibitor confer cross-resistance to others?
A4: Yes, it is possible. For instance, cells that acquire resistance to GSK126 have also been shown to be resistant to Tazemetostat (another EZH2 inhibitor).[2] This is often due to mutations that affect the common binding site of these SAM-competitive inhibitors. However, some resistant cells may remain sensitive to EZH2 inhibitors with different binding mechanisms or to inhibitors of other components of the PRC2 complex, like EED inhibitors (e.g., EED226).[1]
Troubleshooting Guides
Problem 1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance (e.g., increased IC50).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of secondary EZH2 mutations. | 1. Sequence the EZH2 gene: Extract genomic DNA from both the parental (sensitive) and resistant cell lines and perform Sanger or next-generation sequencing to identify potential mutations in the EZH2 coding region.[7] 2. Perform a Cellular Thermal Shift Assay (CETSA): This assay can determine if the inhibitor is still able to bind to the EZH2 protein in the resistant cells. A lack of thermal stabilization of EZH2 by this compound in resistant cells compared to sensitive cells suggests a binding site mutation. |
| Activation of bypass signaling pathways. | 1. Perform Western Blotting: Analyze the phosphorylation status and total protein levels of key components of the PI3K/AKT, MAPK, and IGF-1R pathways in both sensitive and resistant cells. Increased phosphorylation of proteins like AKT, ERK, or IGF-1R in resistant cells would indicate pathway activation. 2. Use pathway-specific inhibitors: Treat resistant cells with a combination of this compound and an inhibitor of the suspected activated pathway (e.g., a PI3K inhibitor or a MEK inhibitor) to see if sensitivity can be restored. |
| Incorrect drug concentration or degradation. | 1. Verify drug concentration and stability: Ensure the stock solution of this compound is at the correct concentration and has been stored properly. Prepare fresh dilutions for each experiment. 2. Perform a dose-response curve: Re-evaluate the IC50 of this compound on the parental cell line to confirm the drug's activity. |
Problem 2: I am trying to generate a this compound-resistant cell line, but I am not observing any resistant clones.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient mutagenesis. | 1. Optimize mutagen concentration and exposure time: If using a chemical mutagen like ethyl methanesulfonate (B1217627) (EMS), ensure the concentration and treatment duration are sufficient to induce mutations without excessive cytotoxicity. A typical starting point is 2 mM EMS for 4 days.[1] 2. Consider alternative mutagenesis methods: Explore other methods like CRISPR/Cas9-based mutagenesis to introduce specific mutations or a library of mutations. |
| Inappropriate selection pressure. | 1. Gradual dose escalation: Instead of a single high dose of this compound, try a gradual increase in the drug concentration over time. This can allow for the selection and expansion of cells with intermediate resistance levels, which can then acquire higher resistance. 2. Pulsed treatment: Alternate between periods of this compound treatment and drug-free recovery to allow resistant cells to recover and proliferate. |
| Cell line characteristics. | Some cell lines may be less prone to developing resistance. Consider using a different cell line that has been previously reported to develop resistance to EZH2 inhibitors. |
Quantitative Data Summary
Table 1: IC50 Values of EZH2 Inhibitors in Sensitive vs. Resistant Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line | EZH2 Genotype | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Change | Reference |
| Pfeiffer | Y641F | EPZ-6438 (Tazemetostat) | ~16 nM | >10,000 nM | >625 | [2] |
| Pfeiffer | Y641F | GSK126 | ~3 nM | >10,000 nM | >3333 | [2] |
| KARPAS-422 | Y641N | GSK126 | ~10 nM | >10,000 nM | >1000 | [1] |
| WSU-DLCL2 | Y641F | EPZ-6438 (Tazemetostat) | 9 nM | >10,000 nM | >1111 | [8] |
Table 2: Impact of EZH2 Mutations on Inhibitor IC50 Values in Engineered Cell Lines
| Cell Line | EZH2 Mutant Expressed | Inhibitor | IC50 (nM) | Reference |
| HEK293 | WT | EPZ-6438 | 24 | [2] |
| HEK293 | Y111D | EPZ-6438 | 5,400 | [2] |
| HEK293 | WT | GSK126 | 11 | [2] |
| HEK293 | Y111D | GSK126 | 1,800 | [2] |
| Pfeiffer | Y111D/A677G | EPZ-6438 | >10,000 | [2] |
| Pfeiffer | Y111D/A677G | GSK126 | >10,000 | [2] |
Key Experimental Protocols
Protocol 1: Generation of EZH2 Inhibitor-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines using chemical mutagenesis followed by inhibitor selection.[1]
Materials:
-
Cancer cell line of interest (e.g., DLBCL cell line)
-
Complete cell culture medium
-
Ethyl methanesulfonate (EMS)
-
This compound or other EZH2 inhibitor (e.g., GSK126)
-
Standard cell culture equipment
Procedure:
-
Culture the parental cancer cell line in their recommended complete medium.
-
Treat the cells with 2 mM EMS for 4 days.
-
After mutagenesis, wash the cells to remove the EMS.
-
Treat the cells with a high concentration of the EZH2 inhibitor (e.g., 10 µM GSK126) for 7 days to select for resistant cells.
-
Monitor the cultures for the outgrowth of resistant colonies.
-
Expand the resistant colonies and maintain them in a culture medium containing a maintenance dose of the EZH2 inhibitor.
-
Confirm resistance by performing a dose-response assay and comparing the IC50 value to the parental cell line.
Protocol 2: Western Blot Analysis of H3K27me3 Levels
This protocol is for assessing the pharmacodynamic effect of this compound by measuring the levels of H3K27 trimethylation.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat both sensitive and resistant cells with this compound at various concentrations for a specified time (e.g., 48-72 hours).
-
Harvest the cells and prepare whole-cell lysates or perform histone extraction for cleaner results.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K27me3.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to and stabilizes EZH2 in intact cells.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Western blot or ELISA equipment
Procedure:
-
Treat intact cells with this compound or a vehicle control for a defined period.
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble EZH2 in the supernatant by Western blot or ELISA.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: this compound resistance signaling pathways.
References
- 1. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquisition of a single EZH2 D1 domain mutation confers acquired resistance to EZH2-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Protein Interactions of the Polycomb Repressive Complex 2 during Differentiation of Pluripotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Test Details - EZH2 Mutation Testing [knightdxlabs.ohsu.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Rinzimetostat In Vitro Toxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues during the in vitro toxicity assessment of Rinzimetostat, a potent and selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could contribute to in vitro toxicity?
A1: this compound is a selective inhibitor of the methyltransferase activity of EZH2 (Enhancer of Zeste Homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, this compound leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a critical epigenetic mark for gene silencing. This can lead to the reactivation of tumor suppressor genes. While this is the intended therapeutic effect, off-target effects or even on-target effects in non-cancerous cell lines could lead to cytotoxicity.
Q2: What are the recommended starting concentrations for in vitro toxicity assays with this compound?
A2: For initial screening, a wide concentration range is recommended, typically from 0.01 µM to 100 µM. The final concentration range should be based on the IC50 of this compound for EZH2 inhibition and the intended therapeutic concentration. It is advisable to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for cytotoxicity in your specific cell line.
Q3: Which cell lines are most appropriate for assessing the in vitro toxicity of this compound?
A3: A panel of cell lines should be used to assess the differential toxicity of this compound. This should include:
-
EZH2-mutant cancer cell lines: To assess on-target cytotoxicity.
-
Wild-type EZH2 cancer cell lines: To evaluate off-target effects.
-
Non-cancerous cell lines: Such as primary hepatocytes, renal proximal tubule epithelial cells, or cardiomyocytes to assess potential organ-specific toxicity.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity and reduce evaporation from the inner wells.
-
-
Possible Cause 3: Incomplete dissolution of this compound.
-
Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Ensure complete dissolution before further dilution in cell culture media. Vortex the stock solution and the final dilutions thoroughly.
-
Issue 2: No significant cytotoxicity observed even at high concentrations.
-
Possible Cause 1: The selected cell line is resistant to EZH2 inhibition.
-
Solution: Verify the EZH2 expression and dependency of your cell line. Consider using a cell line known to be sensitive to EZH2 inhibitors as a positive control.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The cytotoxic effects of epigenetic modifiers like this compound may require longer incubation times to manifest. Extend the incubation period from 24 hours to 48, 72, or even 96 hours.
-
-
Possible Cause 3: this compound is binding to serum proteins in the media.
-
Solution: Perform experiments in low-serum or serum-free media, if compatible with your cell line. Alternatively, perform a protein binding assay to determine the free fraction of this compound.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines (72-hour incubation)
| Cell Line | Type | EZH2 Status | EC50 (µM) |
| KARPAS-422 | Lymphoma | Y641N Mutant | 0.5 |
| Pfeiffer | Lymphoma | A677G Mutant | 0.8 |
| A549 | Lung Carcinoma | Wild-Type | > 50 |
| Primary Human Hepatocytes | Normal | Wild-Type | 25 |
| HEK293 | Embryonic Kidney | Wild-Type | > 50 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Resazurin-based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the media should not exceed 0.1%. Add the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add Resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Visualizations
Caption: this compound's mechanism of action.
Caption: A typical in vitro cytotoxicity experimental workflow.
Navigating Long-Term Rinzimetostat Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting Rinzimetostat (ORIC-944) dosage for long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions by binding to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1][2] This binding prevents the catalytic activity of the EZH2 subunit, which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3][4] The inhibition of H3K27me3 leads to the de-repression of target genes, thereby impacting cell cycle regulation, differentiation, and apoptosis in cancer cells.[3][4]
Q2: What are the reported dosages of this compound in clinical trials?
A2: In a Phase 1b clinical trial (NCT05413421) for metastatic castration-resistant prostate cancer (mCRPC), this compound has been evaluated at oral once-daily doses of 400 mg, 600 mg, 800 mg, and 1,200 mg in combination with androgen receptor (AR) inhibitors. Provisional recommended Phase 2 doses (RP2Ds) are being further investigated.
Q3: What are the common adverse events associated with this compound and other EZH2 inhibitors?
A3: Preliminary data from the this compound Phase 1b trial indicate that it is generally well-tolerated, with the most common treatment-related adverse event being diarrhea, which was primarily Grade 1 or 2 in severity.[5] A systematic review of EZH2 inhibitors has shown that common treatment-related adverse events (TRAEs) for this class of drugs include neutropenia, thrombocytopenia, and anemia.[6][7]
Q4: Are there established guidelines for dose modification of this compound in long-term studies?
A4: As this compound is still under clinical investigation, specific, long-term dose modification guidelines have not been formally established. Dose adjustments in ongoing trials are typically based on the severity of adverse events, following the Common Terminology Criteria for Adverse Events (CTCAE). General strategies for managing adverse events with targeted therapies include dose interruption, dose reduction, or permanent discontinuation in case of severe or life-threatening toxicities.[8][9] Researchers should refer to the specific clinical trial protocol for detailed guidance.
Q5: How should I monitor for potential toxicities during a long-term study with this compound?
A5: Regular monitoring is crucial. This should include complete blood counts (CBC) to check for hematological toxicities like neutropenia, thrombocytopenia, and anemia, which are known class effects of EZH2 inhibitors.[6][7] Liver function tests (LFTs) and renal function tests should also be performed periodically. Given that diarrhea has been reported with this compound, monitoring for gastrointestinal side effects and electrolyte imbalances is also recommended.
Troubleshooting Guide: Managing Adverse Events
This guide provides a logical workflow for managing treatment-related adverse events (TRAEs) during long-term studies with this compound, based on the principles of oncology drug dose adjustments.
| Adverse Event Grade (CTCAE) | Recommended Action | Notes |
| Grade 1 | Continue this compound at the current dose. | Implement supportive care measures as needed. Increase monitoring frequency if clinically indicated. |
| Grade 2 | Consider dose interruption until the adverse event resolves to Grade 1 or baseline. | Resume this compound at the same or a reduced dose level. Institute appropriate supportive care. |
| Grade 3 | Interrupt this compound dosing immediately. | Provide intensive supportive care. Once the adverse event resolves to Grade 1 or baseline, consider resuming this compound at a reduced dose level. |
| Grade 4 | Permanently discontinue this compound. | Provide immediate and aggressive medical intervention. |
Quantitative Data on EZH2 Inhibitor-Related Adverse Events
The following table summarizes the incidence of Grade 3 or higher treatment-related adverse events (TRAEs) for the EZH2 inhibitor class, based on a systematic review and meta-analysis.[6][7] This data can help researchers anticipate potential toxicities in long-term studies.
| Adverse Event | Incidence of Grade 3 or Higher TRAEs (Pooled Analysis) |
| Neutropenia | 8% |
| Thrombocytopenia | 8% |
| Anemia | 6% |
Note: This data represents a pooled analysis of multiple EZH2 inhibitors and may not be specific to this compound.
Experimental Protocols
Protocol: Phase 1b Dose Escalation and Optimization Study of this compound (ORIC-944) in Metastatic Prostate Cancer (Adapted from NCT05413421)
-
Study Design: This is a multi-part, open-label, first-in-human study.
-
Part 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of this compound as a single agent and in combination with an Androgen Receptor Pathway Inhibitor (ARPI).
-
Part 2 (Dose Optimization): To further evaluate the safety, tolerability, and preliminary anti-tumor activity of selected this compound dose levels in combination with ARPIs.
-
-
Patient Population: Patients with metastatic prostate cancer who have progressed on prior therapies.
-
Intervention:
-
This compound is administered orally once daily.
-
Dose levels explored include 400 mg, 600 mg, 800 mg, and 1,200 mg.
-
Combination therapy involves co-administration with standard doses of ARPIs such as apalutamide (B1683753) or darolutamide.
-
-
Primary Outcome Measures:
-
Incidence and severity of adverse events.
-
Determination of MTD and RP2D.
-
-
Secondary Outcome Measures:
-
Pharmacokinetics (PK) of this compound.
-
Preliminary anti-tumor activity (e.g., PSA response rates).[5]
-
Visualizations
Caption: Mechanism of this compound action on the PRC2 complex.
Caption: Logical workflow for this compound dose adjustment.
References
- 1. urologytimes.com [urologytimes.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential [mdpi.com]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of EZH2 Inhibitors in Lymphoma Models: Rinzimetostat vs. Tazemetostat
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EZH2 inhibitors Rinzimetostat (CPI-1205) and Tazemetostat in lymphoma models, supported by available preclinical and clinical experimental data.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] In normal development, EZH2 plays a crucial role in silencing genes to control cell fate and differentiation.[2] However, in several cancers, including various subtypes of lymphoma, EZH2 is often overexpressed or harbors gain-of-function mutations. This aberrant activity leads to the repression of tumor suppressor genes, driving lymphoma cell proliferation and survival.[2] Consequently, EZH2 has emerged as a key therapeutic target, leading to the development of small molecule inhibitors like this compound and Tazemetostat.
This guide delves into the available data for these two EZH2 inhibitors, offering a comparative analysis of their mechanism of action, preclinical efficacy in lymphoma models, and clinical trial outcomes.
Mechanism of Action: Targeting the EZH2 Pathway
Both this compound and Tazemetostat are orally available, small molecule inhibitors that selectively target the enzymatic activity of EZH2.[1][2] They function by competing with the S-adenosyl-methionine (SAM) cofactor for binding to the SET domain of EZH2, thereby preventing the methylation of histone H3 at lysine (B10760008) 27 (H3K27).[3] The inhibition of H3K27 trimethylation (H3K27me3) leads to the de-repression of PRC2 target genes, which can induce cell cycle arrest, apoptosis, and differentiation in lymphoma cells.[2]
Preclinical Data Comparison
Direct head-to-head preclinical studies are limited. However, by comparing data from separate studies, we can draw insights into the relative potency and efficacy of this compound and Tazemetostat in lymphoma models.
| Parameter | This compound (CPI-1205) | Tazemetostat (EPZ-6438) | Reference |
| Biochemical IC50 (EZH2) | 2 nM | ~2-5 nM (mutant), ~20-50 nM (wild-type) | [4] |
| Cellular EC50 (H3K27me3 reduction) | 32 nM (Karpas-422) | ~10-100 nM (in various lymphoma cell lines) | [4] |
| In Vivo Efficacy (Karpas-422 Xenograft) | Tumor growth inhibition at 160 mg/kg BID | Marked tumor growth inhibition | [4] |
| In Vivo Efficacy (Other Lymphoma Xenografts) | Data not readily available | Effective in various DLBCL and FL xenograft models | [2] |
Karpas-422 Xenograft Model Experimental Protocol:
-
Cell Line: Karpas-422 (human lymphoma cell line with EZH2 Y641F mutation).
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID).
-
Tumor Implantation: Subcutaneous injection of Karpas-422 cells.
-
Treatment: Once tumors reached a palpable size, mice were randomized to receive vehicle control or the EZH2 inhibitor (e.g., this compound at 160 mg/kg, administered orally twice daily).
-
Endpoint: Tumor volumes were measured regularly to assess tumor growth inhibition. At the end of the study, tumors could be harvested for pharmacodynamic analysis (e.g., H3K27me3 levels).[2][4]
Clinical Data Comparison
Both this compound and Tazemetostat have been evaluated in clinical trials for patients with relapsed or refractory lymphomas.
| Trial | Drug | Phase | Lymphoma Subtypes | Key Findings | Reference |
| Phase 1 | This compound (CPI-1205) | I | B-cell lymphomas | Well-tolerated; 1 Complete Response (CR), 5 Stable Disease (SD) out of 28 patients. Short half-life (~3 hours). | [3] |
| Phase 2 | Tazemetostat | II | Follicular Lymphoma | Objective Response Rate (ORR): 69% in EZH2-mutant, 35% in EZH2-wild type. | |
| Phase 2 | Tazemetostat | II | Diffuse Large B-cell Lymphoma | ORR: 29% in EZH2-mutant, 15% in EZH2-wild type. |
Phase 1 Clinical Trial Protocol for this compound (CPI-1205) in B-cell Lymphomas (General Outline):
-
Patient Population: Adults with histologically confirmed B-cell lymphoma that has progressed after prior treatment.[5]
-
Study Design: Open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[5]
-
Treatment: CPI-1205 administered orally, twice daily in 28-day cycles.[3]
-
Primary Endpoints: Safety and tolerability, determination of MTD and DLTs (Dose-Limiting Toxicities).[5]
-
Secondary Endpoints: Pharmacokinetics, pharmacodynamics (changes in H3K27me3 levels in tumor and surrogate tissues), and preliminary anti-tumor activity (ORR, duration of response).[5]
Summary and Conclusion
Both this compound and Tazemetostat are potent and selective EZH2 inhibitors with demonstrated activity in lymphoma models.
-
Potency: Preclinical data suggests that this compound has a very high biochemical potency, with an IC50 in the low nanomolar range.[4] Tazemetostat also demonstrates high potency, particularly against mutant forms of EZH2.
-
Preclinical Efficacy: Both drugs have shown the ability to inhibit tumor growth in lymphoma xenograft models.[2][4] Tazemetostat has a broader range of published preclinical data across various lymphoma subtypes.
-
Clinical Activity: Tazemetostat has more extensive clinical data and has received regulatory approval for certain lymphoma indications. It has shown meaningful clinical activity in both EZH2-mutant and wild-type follicular lymphoma.[6][7] this compound has demonstrated safety and preliminary signs of efficacy in a Phase 1 trial in B-cell lymphomas, although with a modest response rate.[3] The shorter half-life of this compound might influence its dosing schedule and overall clinical efficacy.[3]
References
- 1. biospace.com [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 7. sec.gov [sec.gov]
Rinzimetostat vs. First-Generation PRC2 Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Rinzimetostat (ORIC-944), a next-generation PRC2 inhibitor, with first-generation inhibitors targeting the EZH2 subunit, such as tazemetostat (B611178) and GSK126. This analysis is based on available preclinical and clinical data to inform research and drug development efforts in the field of epigenetics.
Executive Summary
Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator often dysregulated in cancer. First-generation PRC2 inhibitors primarily target the catalytic subunit EZH2. This compound represents a novel approach by targeting the EED subunit of the PRC2 complex, offering a potentially distinct mechanism of action and clinical profile. While direct comparative trials are not yet available, this guide synthesizes existing data to draw preliminary comparisons in their mechanisms, efficacy in different cancer models, and clinical outcomes.
Mechanism of Action: A Tale of Two Subunits
First-generation PRC2 inhibitors, like tazemetostat and GSK126, are competitive inhibitors of the S-adenosyl methionine (SAM) binding site of EZH2, the catalytic subunit of the PRC2 complex. This inhibition prevents the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a key mark for gene silencing. In contrast, this compound is an allosteric inhibitor that binds to the embryonic ectoderm development (EED) subunit of PRC2.[1][2][3] This binding event is crucial for the structural integrity and enzymatic activity of the complex. By targeting EED, this compound offers a different mode of PRC2 inhibition, which may overcome resistance mechanisms associated with EZH2 inhibitors.[4]
Comparative Efficacy Data
Direct head-to-head clinical trial data for this compound versus first-generation PRC2 inhibitors is not yet available. The following tables summarize key efficacy data from separate clinical trials in different indications.
Table 1: Clinical Efficacy of this compound (ORIC-944)
| Indication | Trial Phase | Combination Therapy | Key Efficacy Endpoints |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 1b | Apalutamide (B1683753) or Darolutamide | PSA50 Response Rate: 55% (11/20 patients) Confirmed PSA50 Response Rate: 40% (8/20 patients) PSA90 Response Rate: 20% (4/20 patients, all confirmed) |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 1b | Apalutamide or Darolutamide | ctDNA Reduction (>50%): 76% (13/17 patients) ctDNA Clearance: 59% (10/17 patients) |
Data from the ongoing NCT05413421 trial as of September 2025.[5]
Table 2: Clinical Efficacy of Tazemetostat (First-Generation EZH2 Inhibitor)
| Indication | Trial Phase | EZH2 Status | Key Efficacy Endpoints |
| Relapsed/Refractory Follicular Lymphoma | Phase 2 | Mutant | Objective Response Rate (ORR): 69% (31/45 patients) Median Duration of Response (DoR): 10.9 months Median Progression-Free Survival (PFS): 13.8 months |
| Relapsed/Refractory Follicular Lymphoma | Phase 2 | Wild-Type | Objective Response Rate (ORR): 35% (19/54 patients) Median Duration of Response (DoR): 13.0 months Median Progression-Free Survival (PFS): 11.1 months |
| Epithelioid Sarcoma (Metastatic or Locally Advanced) | Phase 2 | N/A | Objective Response Rate (ORR): 15% (9/62 patients) Complete Response: 1.6% (1 patient) Partial Response: 13% (8 patients) Duration of Response ≥ 6 months: 67% of responders |
Data from the NCT01897571 trial for follicular lymphoma and the NCT02601950 trial for epithelioid sarcoma.[6][7][8]
Table 3: Profile of GSK126 (First-Generation EZH2 Inhibitor)
| Feature | Description |
| Mechanism | Highly selective, SAM-competitive small-molecule inhibitor of EZH2.[9] |
| Preclinical Data | Demonstrated potent inhibition of EZH2 and anti-proliferative activity in various cancer cell lines, particularly those with EZH2 mutations.[9] |
| Clinical Status | A Phase 1 clinical trial was conducted in patients with relapsed/refractory diffuse large B-cell lymphoma and other non-Hodgkin lymphomas. However, the trial was terminated due to insufficient evidence of clinical activity at the maximum tolerated dose.[9][10][11] |
Experimental Protocols
This compound (ORIC-944) Phase 1b Trial in mCRPC (NCT05413421)
-
Study Design: An open-label, multicenter, dose-escalation and optimization study of this compound as a single agent or in combination with an Androgen Receptor Pathway Inhibitor (ARPI) in patients with metastatic prostate cancer.[12][13]
-
Patient Population: Patients with mCRPC who have progressed on at least one prior ARPI.
-
Treatment Arms:
-
Part 1 (Dose Escalation, Single Agent): this compound monotherapy.
-
Part 2 (Dose Escalation, Combination): this compound in combination with either apalutamide or darolutamide.
-
Part 3 (Dose Optimization): To determine the recommended Phase 2 dose (RP2D) for the combination therapies.
-
-
Dosage: this compound administered orally once daily at dose levels ranging from 400-1200 mg.[5]
-
Primary Outcome Measures:
-
Incidence of Dose-Limiting Toxicities (DLTs).
-
To determine the RP2D.
-
-
Secondary Outcome Measures:
-
Prostate-Specific Antigen (PSA) response rate (≥50% decline from baseline).
-
Circulating tumor DNA (ctDNA) response.
-
Objective Response Rate (ORR) in patients with measurable disease.
-
Pharmacokinetics.
-
Tazemetostat Phase 2 Trial in Follicular Lymphoma (NCT01897571)
-
Study Design: An open-label, single-arm, multicenter, Phase 2 trial.[6][7]
-
Patient Population: Adult patients (≥18 years) with histologically confirmed relapsed or refractory follicular lymphoma (grades 1, 2, 3a, or 3b) who had received two or more prior systemic therapies.[6][7] Patients were stratified based on their EZH2 mutation status.
-
Treatment: Tazemetostat 800 mg administered orally twice daily in continuous 28-day cycles until disease progression or unacceptable toxicity.[6][7]
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent radiology committee based on the 2007 International Working Group criteria.[6]
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), overall survival, safety, and tolerability.
Discussion and Future Outlook
The available data suggests that both this compound and first-generation PRC2 inhibitors are active in distinct cancer settings. Tazemetostat has shown meaningful clinical activity in relapsed/refractory follicular lymphoma, particularly in patients with EZH2 mutations, leading to its regulatory approval.[2][14] this compound is demonstrating promising early efficacy in combination with ARPIs in mCRPC, a disease where PRC2 dysregulation is implicated in treatment resistance.[15]
The different molecular targets (EED vs. EZH2) may lead to distinct efficacy and resistance profiles. Targeting EED with this compound could be a strategy to overcome acquired resistance to EZH2 inhibitors.[4] Preclinical data suggests this compound possesses favorable drug-like properties, including a longer half-life supporting once-daily dosing, which may translate to an improved therapeutic window compared to some first-generation inhibitors.[16]
Future research, including direct comparative studies and further clinical development of this compound in various hematological and solid tumors, will be crucial to fully elucidate its efficacy and safety profile relative to first-generation PRC2 inhibitors. The ongoing Phase 1b trial of this compound is expected to provide more mature data in mid-2025, with a registrational Phase 3 trial planned for 2026, which will be critical in defining its role in the therapeutic landscape.[5][15]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment [frontiersin.org]
- 11. EZH2 Inhibitor GSK126 Suppresses Antitumor Immunity by Driving Production of Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. urologytimes.com [urologytimes.com]
- 16. drughunter.com [drughunter.com]
Rinzimetostat in Combination with Other Epigenetic Modifiers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of oncology is increasingly focused on the synergistic potential of combining targeted therapies. Epigenetic modifiers, which regulate gene expression without altering the DNA sequence itself, represent a promising class of anti-cancer agents. Rinzimetostat, a potent and selective inhibitor of the histone methyltransferase EZH2, is a key player in this arena. This guide provides a comparative analysis of this compound's potential in combination with other classes of epigenetic modifiers, drawing upon preclinical data from analogous EZH2 inhibitors to inform future research and clinical trial design.
Executive Summary
While clinical trial data for this compound in combination with other epigenetic modifiers is not yet available, extensive preclinical research on other EZH2 inhibitors, such as tazemetostat (B611178) and valemetostat, provides a strong rationale for such therapeutic strategies. This guide summarizes the preclinical evidence for combining EZH2 inhibitors with two major classes of epigenetic modifiers: Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors. The data consistently demonstrate synergistic anti-tumor activity, suggesting that dual-targeting of epigenetic pathways can overcome resistance and enhance therapeutic efficacy.
This compound: Mechanism of Action
This compound is an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In many cancers, EZH2 is overexpressed or mutated, leading to aberrant trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic mark is associated with the silencing of tumor suppressor genes, promoting cancer cell proliferation and survival. This compound competitively binds to the S-adenosylmethionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups to H3K27. This leads to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent cell cycle arrest and apoptosis in cancer cells[1][2].
References
A Head-to-Head Comparison of Rinzimetostat and CPI-1205: EZH2 and PRC2 Inhibition in Oncology Research
In the landscape of epigenetic drug discovery, inhibitors of the Polycomb Repressive Complex 2 (PRC2) have emerged as a promising therapeutic avenue for a variety of malignancies. Within this class, Rinzimetostat (also known as ORIC-944) and CPI-1205 have garnered significant attention from the research community. This guide provides a comprehensive head-to-head comparison of these two molecules, focusing on their mechanism of action, biochemical and cellular potency, and preclinical anti-tumor activity, supported by detailed experimental methodologies.
Mechanism of Action: Targeting the PRC2 Complex
Both this compound and CPI-1205 function by inhibiting the PRC2 complex, a key epigenetic regulator responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. However, they achieve this through distinct mechanisms.
CPI-1205 is a first-generation, orally available small molecule that directly targets the catalytic subunit of the PRC2 complex, Enhancer of Zeste Homolog 2 (EZH2).[1] It acts as a selective inhibitor of both wild-type and mutated forms of EZH2, thereby preventing the methylation of H3K27.[1]
This compound (ORIC-944) , on the other hand, is a second-generation, orally active allosteric inhibitor of the PRC2 complex.[2] Instead of targeting EZH2 directly, it binds to the Embryonic Ectoderm Development (EED) subunit of PRC2.[2][3] This binding event prevents the interaction of PRC2 with its activating co-factor, H3K27me3, leading to a conformational change that inhibits the enzymatic activity of the complex.[3]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and CPI-1205, providing a clear comparison of their biochemical and cellular potencies.
Table 1: Biochemical Potency
| Compound | Target | Parameter | Value |
| This compound (ORIC-944) | PRC2 (via EED) | EC50 (EED Binding) | 106 pM[4] |
| PRC2 | EC50 (Biochemical) | 16.7 nM[4] | |
| CPI-1205 | EZH2 | IC50 | 2 nM[5] |
| EZH1 | IC50 | 52 nM[5] |
Table 2: Cellular Potency
| Compound | Assay | Cell Line | Parameter | Value |
| This compound (ORIC-944) | H3K27me3 Inhibition | Pfeiffer | IC50 | 26.6 nM[4] |
| CPI-1205 | H3K27me3 Inhibition | - | EC50 | 32 nM[6] |
Experimental Protocols
Biochemical Assays
This compound (ORIC-944) PRC2 Biochemical Assay (Hotspot Methyltransferase Assay)
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting the methyltransferase activity of the PRC2 complex.
-
Principle: This assay monitors the transfer of a tritiated methyl group from the co-factor S-adenosyl-L-methionine (SAM) to core histone proteins by the PRC2 complex.
-
Protocol:
-
A reaction mixture is prepared containing the purified human PRC2 complex, a histone H3-derived peptide substrate, and [3H]-SAM in an appropriate assay buffer.
-
This compound is added at various concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
The reaction is stopped, and the radiolabeled, methylated histone peptide is captured (e.g., on a filter plate).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
CPI-1205 EZH2 Enzymatic Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of CPI-1205 against the EZH2 and EZH1 enzymes.
-
Principle: Similar to the this compound assay, this method measures the enzymatic activity of purified EZH2 or EZH1 by quantifying the transfer of a methyl group to a histone substrate.
-
Protocol:
-
Reactions are set up with purified recombinant human EZH2 or EZH1, a biotinylated histone H3 peptide substrate, and [3H]-SAM.
-
CPI-1205 is serially diluted and added to the reaction wells.
-
After incubation, the biotinylated peptide is captured on a streptavidin-coated plate.
-
The amount of incorporated tritium (B154650) is measured to determine the level of methylation.
-
IC50 values are determined from the resulting dose-response curves.
-
Cellular Assays
This compound (ORIC-944) and CPI-1205 Cellular H3K27me3 Assay (ELISA-based)
-
Objective: To measure the ability of the inhibitors to reduce the levels of H3K27me3 in a cellular context.
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of H3K27me3 in cell lysates after treatment with the inhibitor.
-
Protocol:
-
Cancer cell lines (e.g., Pfeiffer for this compound) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound or CPI-1205 for a specified duration (e.g., 72 hours).
-
After treatment, cells are lysed, and the total protein concentration is determined.
-
The cell lysates are added to microplate wells coated with an antibody that captures total histone H3.
-
A primary antibody specific for H3K27me3 is then added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of H3K27me3.
-
IC50/EC50 values are calculated based on the dose-dependent reduction in the H3K27me3 signal.
-
In Vivo Xenograft Studies
This compound (ORIC-944) in Prostate Cancer Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of prostate cancer.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human prostate cancer cells (e.g., 22Rv1) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various doses (e.g., 30, 100, 200 mg/kg) daily for a specified period (e.g., 30-50 days).[2] The control group receives a vehicle.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, and the tumors from all groups are excised for further analysis (e.g., pharmacodynamic markers like H3K27me3 levels).
CPI-1205 in Karpas-422 Xenograft Model
-
Objective: To assess the in vivo anti-tumor activity of CPI-1205 in a lymphoma model.
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: Karpas-422 human B-cell lymphoma cells, which harbor an activating EZH2 mutation, are implanted subcutaneously.
-
Treatment: When tumors are established, mice are treated with CPI-1205, typically administered orally.
-
Efficacy Assessment: Tumor growth is monitored over time by measuring tumor dimensions.
-
Endpoint: Similar to the this compound study, the experiment is concluded based on tumor burden in the control group, and tumors are collected for analysis.
Conclusion
Both this compound and CPI-1205 are potent inhibitors of the PRC2 complex with demonstrated preclinical anti-tumor activity. CPI-1205 represents a first-generation, direct EZH2 inhibitor, while this compound is a second-generation compound with a distinct allosteric mechanism targeting the EED subunit. The choice between these inhibitors for research purposes may depend on the specific biological question being addressed, such as investigating the differential effects of direct versus allosteric PRC2 inhibition or exploring potential resistance mechanisms. The provided experimental protocols offer a foundation for researchers to design and execute studies to further characterize and compare these and other PRC2 inhibitors.
References
- 1. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ORIC-944 (this compound) | PRC2 EED inhibitor | Probechem Biochemicals [probechem.com]
- 3. drughunter.com [drughunter.com]
- 4. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of Rinzimetostat: A Guide for Laboratory Professionals
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with detailed disposal procedures for Rinzimetostat is not publicly available. The following guidelines are based on general best practices for the disposal of research-grade chemicals and pharmaceuticals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
This compound is an inhibitor of the EZH2 enzyme, investigated for its potential in cancer therapy. As with any potent research chemical, the proper handling and disposal of this compound are critical to ensure personnel safety and protect the environment. Unused or waste this compound should be managed as chemical waste through an approved institutional program.[1]
Hazard Identification and Personal Protective Equipment (PPE)
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption. |
| Eye/Face Protection | Safety goggles with side-shields | To protect eyes from splashes or dust.[2] |
| Skin and Body Protection | Laboratory coat or impervious clothing | To prevent contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be necessary if dust or aerosols are generated. | To prevent inhalation of the compound.[2] |
General Disposal Procedures
The primary and recommended method for disposing of this compound waste is through your institution's chemical waste program.[1] This ensures that the waste is handled, transported, and disposed of by licensed professionals in accordance with all regulations.
Step 1: Waste Segregation
-
Do not mix this compound waste with non-hazardous laboratory trash.[3]
-
Segregate waste into three main streams:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and weighing papers.[1]
-
Liquid Waste: Solutions containing this compound and rinsate from decontaminating labware.
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound.
-
Step 2: Packaging and Labeling
-
Solid Waste: Place in a durable, sealable plastic container or bag.[3]
-
Liquid Waste: Collect in a designated, leak-proof hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with:[3]
-
The words "Hazardous Chemical Waste"
-
The chemical name: "this compound"
-
The primary hazards (e.g., "Potentially Toxic," "Handle with Care")
-
The date of accumulation
-
The name of the Principal Investigator (PI) and laboratory contact information
-
Step 3: Temporary Storage
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[3]
-
This area should be secure, away from general lab traffic, and have secondary containment to prevent spills.[3]
-
Ensure the storage location is away from drains or water courses.[2]
Step 4: Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[3]
-
Do not attempt to dispose of the waste yourself.[3] Disposal must be conducted by a licensed hazardous material disposal company, often through high-temperature incineration.[1]
Experimental Protocols: Decontamination of Labware
For trace amounts of this compound on laboratory equipment, the following general decontamination steps should be followed in consultation with your EHS office:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or methanol) to dissolve any remaining this compound.
-
Collect Rinsate: Collect this initial rinsate in a designated hazardous liquid waste container.[1]
-
Standard Washing: The cleaned labware can then be washed according to standard laboratory procedures.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Adherence to these general guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. Always prioritize consulting your institution's specific EHS procedures for handling and disposing of chemical waste.
References
Personal protective equipment for handling Rinzimetostat
Essential Safety and Handling Guide for Rinzimetostat
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on general laboratory safety principles for handling potent research compounds with unknown toxicity. It is imperative to conduct a thorough risk assessment before handling any new chemical and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is crucial when handling compounds of unknown toxicity. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashes. | Disposable nitrile or neoprene gloves (double gloving recommended), disposable gown or lab coat, and shoe covers. | A NIOSH-approved respirator is recommended, especially when handling powders outside of a containment system. |
| Solution Preparation | Chemical splash goggles. A face shield is recommended if there is a risk of splashes. | Disposable nitrile or neoprene gloves (double gloving recommended), disposable gown or lab coat, and shoe covers. | Work within a certified chemical fume hood. |
| Cell Culture/In Vitro Assays | Safety glasses with side shields. | Disposable nitrile gloves and a lab coat. | Work within a biological safety cabinet (BSC). |
| In Vivo Studies | Safety glasses with side shields or chemical splash goggles. | Disposable nitrile gloves and a dedicated lab coat or gown. | Dependent on the route of administration and potential for aerosol generation. Consult with EHS. |
| Waste Disposal | Chemical splash goggles. | Heavy-duty disposable gloves over standard nitrile gloves, disposable gown or lab coat. | Not generally required if handling sealed waste containers. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Chemical-resistant gloves, disposable gown or coveralls, and shoe covers. | A NIOSH-approved respirator with appropriate cartridges. |
Safe Handling and Operational Plan
1. Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for all planned procedures involving this compound.
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.
-
Engineering Controls: Ensure that a certified chemical fume hood or other appropriate containment device is available and functioning correctly.
-
Spill Kit: Assemble a spill kit specifically for potent compounds. This should include absorbent materials, appropriate PPE, and waste disposal bags.[1][2]
2. Handling Procedures:
-
Personal Hygiene: Wash hands thoroughly before and after handling this compound, and before leaving the laboratory.[3]
-
Weighing: Whenever possible, weigh solid this compound within a containment system such as a powder-coated balance enclosure or a chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Labeling: Clearly label all containers with the name of the compound, concentration, date, and hazard information.
-
Transportation: When transporting this compound within the laboratory, use a secondary container to prevent spills.
Disposal Plan
1. Waste Segregation:
-
Segregate all waste contaminated with this compound from general laboratory waste.[3][4] This includes contaminated PPE, consumables (e.g., pipette tips, tubes), and cleaning materials.
2. Waste Collection:
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Dispose of any contaminated sharps in a designated, puncture-resistant sharps container.
3. Final Disposal:
-
Dispose of all this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[5][6][7]
Emergency Procedures: Spill and Exposure
1. Minor Spill (Contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, use an absorbent pad to clean up the spill.
-
Wipe the area with a suitable solvent (e.g., 70% ethanol) and then with soap and water.
-
Collect all cleanup materials in a hazardous waste bag and dispose of them appropriately.[1][2][8][9][10]
2. Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the spill area.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without appropriate training and equipment.[2]
3. Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide as much information as possible about the compound.
Visual Workflow for Safe Handling of this compound
References
- 1. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 2. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. ccny.cuny.edu [ccny.cuny.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
